molecular formula C5H7BrO2 B1291664 3-Bromodihydro-2H-pyran-4(3H)-one CAS No. 98021-79-5

3-Bromodihydro-2H-pyran-4(3H)-one

Cat. No.: B1291664
CAS No.: 98021-79-5
M. Wt: 179.01 g/mol
InChI Key: ZGULSQDBOSMIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromodihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULSQDBOSMIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623582
Record name 3-Bromooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-79-5
Record name 3-Bromooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromooxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromodihydro-2H-pyran-4(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-Bromodihydro-2H-pyran-4(3H)-one

Introduction

This compound, also known as 3-Bromotetrahydro-4H-pyran-4-one, is an organic heterocyclic compound.[1] Its structure, featuring a tetrahydropyran ring with a bromine substituent at the 3-position and a ketone at the 4-position, makes it a potentially valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, available experimental data, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for this compound are presented below.

PropertyValueSource
CAS Number 98021-79-5[1]
Molecular Formula C5H7BrO2[1]
Molecular Weight 179.013 g/mol [1][2]
IUPAC Name 3-bromooxan-4-one[2]
Synonyms 3-bromodihydro-2h-pyran-4 3h-one, 3-bromotetrahydropyran-4-one, 4h-pyran-4-one, 3-bromotetrahydro, 3-bromotetrahydro-4h-pyran-4-one, 3-bromo-tetrahydropyran-4-one[1][2]
Physical Form Solid[2]
Purity Typically available at 90%[1][2]
InChI Key ZGULSQDBOSMIBZ-UHFFFAOYSA-N[1][2]
SMILES C1COCC(C1=O)Br[2]

Experimental Protocols

Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one (Related Compound) [3]

  • Reaction Setup : A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a drying tube containing sodium hydroxide pellets, and a thermometer.

  • Initial Charge : The flask is charged with 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one and 350 mL of methylene chloride.

  • Bromine Addition : A solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride is added from the addition funnel over a period of 4 hours in 10–15 mL portions. This reaction is exothermic, and external cooling may be necessary.

  • Reaction Monitoring : The reaction progress is monitored by TLC and NMR.

  • Quenching : After the bromine addition is complete and the starting material is consumed, the pale orange solution is stirred for 2 hours until the color fades. The reaction mixture is then cooled in an ice bath.

  • Base Addition : 15.0 mL (0.107 mol) of triethylamine is added via syringe over 2 minutes. This is also an exothermic reaction.

  • Workup : The colorless solution is stirred for 40 minutes. The contents are then transferred to a 1-L separatory funnel and washed twice with 150 mL of water.

  • Drying and Filtration : The organic phase is dried over anhydrous sodium sulfate and filtered through a pad of silica gel. The pad is rinsed with 700 mL of methylene chloride.

  • Solvent Removal : The solvent is removed under reduced pressure to yield the crude product.

G cluster_setup Reaction Setup cluster_procedure Synthesis Procedure Flask 1-L 3-necked flask Stirring Magnetic stirrer Flask->Stirring Start Charge flask with 5,6-dihydro-2H-pyran-2-one and CH2Cl2 AdditionFunnel Addition funnel DryingTube Drying tube (NaOH) Thermometer Thermometer AddBr2 Add Bromine solution in CH2Cl2 (4 hrs) Start->AddBr2 Exothermic Monitor Monitor by TLC/NMR AddBr2->Monitor Stir Stir for 2 hours Monitor->Stir Cool Cool in ice bath Stir->Cool AddTEA Add Triethylamine Cool->AddTEA Exothermic StirAgain Stir for 40 min AddTEA->StirAgain Wash Wash with H2O StirAgain->Wash Dry Dry with Na2SO4 Wash->Dry Filter Filter through silica gel Dry->Filter Evaporate Remove solvent Filter->Evaporate Product Crude Product: 3-Bromo-5,6-dihydro-2H-pyran-2-one Evaporate->Product

Synthesis workflow for a related brominated pyranone.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. However, spectral data for related pyrone compounds can serve as a reference.

¹H and ¹³C NMR Data for 3-Bromo-2-pyrone (Related Compound) [3]

  • ¹H NMR (400 MHz, CDCl₃) δ : 6.15 (dd, 1 H, J = 6.9, 5.0), 7.51 (dd, 1 H, J = 5.0, 1.9), 7.69 (dd, J = 6.9, 1.9)

  • ¹³C NMR (50 MHz, CDCl₃) δ : 106.5, 112.6, 144.0, 150.1, 158.0

An infrared spectrum for 3-bromodihydro-2(3H)-furanone, a related five-membered ring compound, is available and may provide some comparative information.[4]

Reactivity and Stability

Detailed reactivity and stability studies for this compound are not explicitly available. However, information from safety data sheets of related compounds such as Tetrahydro-4H-pyran-4-one and 3,4-Dihydro-2H-pyran can provide general guidance.

  • Stability : The compound should be stored in a tightly closed container in a dry and well-ventilated place.[5][6] It should be kept away from heat, sparks, and open flames.[5][6]

  • Reactivity : The presence of the bromine atom and the ketone functional group suggests that the compound is reactive and can participate in various organic reactions. The alpha-bromo ketone moiety is a classic electrophilic site susceptible to nucleophilic attack.

  • Incompatible Materials : Strong oxidizing agents and strong acids are likely incompatible.[7]

Safety Information

While a specific safety data sheet for this compound is not provided, the hazards associated with related compounds highlight the necessary precautions.

  • General Handling : Wear personal protective equipment, including gloves and eye/face protection.[5][8] Ensure adequate ventilation.[5][8] Avoid ingestion and inhalation, and prevent contact with skin and eyes.[5][8]

  • Flammability : Related pyran compounds are flammable liquids.[5][8] Vapors may form explosive mixtures with air.[7][9] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and take precautionary measures against static discharges.[5][9]

  • First Aid Measures :

    • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

    • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]

    • Ingestion : Clean mouth with water and drink plenty of water afterwards.[5][8]

G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures Flammable Flammable Ignition Keep away from ignition sources Flammable->Ignition Irritant Skin/Eye Irritant Gloves Protective Gloves Irritant->Gloves Goggles Safety Goggles Irritant->Goggles Inhalation Inhalation Hazard Ventilation Adequate Ventilation Inhalation->Ventilation Storage Store in a cool, dry, well-ventilated area Grounding Ground/bond container and receiving equipment Chemical This compound Chemical->Flammable Chemical->Irritant Chemical->Inhalation

Safety considerations for handling pyranone compounds.

Applications in Research and Drug Development

The specific applications of this compound are not detailed in the provided search results. However, substituted pyranone scaffolds are of considerable interest in medicinal chemistry and are used as building blocks for the synthesis of a variety of natural products and pharmaceuticals.[10] The presence of both a ketone and a bromine atom provides two reactive centers for further chemical modifications, making it a potentially versatile intermediate for creating libraries of compounds for drug discovery screening.

Conclusion

This compound is a halogenated heterocyclic ketone with potential as a synthetic intermediate. While comprehensive data on this specific molecule is limited, information on related compounds provides a solid foundation for its safe handling, storage, and potential reactivity. Further research into its synthetic utility and biological activity is warranted to fully explore its potential in organic chemistry and drug development.

References

3-Bromodihydro-2H-pyran-4(3H)-one CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromodihydro-2H-pyran-4(3H)-one

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic ketone of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, spectroscopic characterization, and potential applications as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 3-bromotetrahydropyran-4-one, is a key intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an alkyl bromide, allows for a wide range of chemical transformations.

PropertyValue
CAS Number 98021-79-5
Molecular Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol
IUPAC Name 3-bromooxan-4-one
Synonyms 3-Bromotetrahydro-4H-pyran-4-one, this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the α-bromination of the parent ketone, tetrahydropyran-4-one. This reaction is a common transformation in organic synthesis.

Experimental Protocol: α-Bromination of Tetrahydropyran-4-one

Materials:

  • Tetrahydropyran-4-one

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydropyran-4-one (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. The color of the bromine should dissipate upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and dichloromethane.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Tetrahydropyran-4-one Tetrahydropyran-4-one Reaction α-Bromination Tetrahydropyran-4-one->Reaction Bromine Bromine Bromine->Reaction Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction 0°C to rt 0°C to rt 0°C to rt->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic Workflow for this compound

Spectroscopic Data and Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, such as 3-chloro-tetrahydro-pyran-4-one and other brominated ketones.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.6-4.8 (dd, 1H, H-3), 4.1-4.3 (m, 2H, H-2), 3.9-4.1 (m, 2H, H-6), 2.6-2.9 (m, 2H, H-5)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~200 (C=O, C-4), ~70 (C-2), ~68 (C-6), ~50 (C-3), ~45 (C-5)
IR (neat)ν (cm⁻¹): ~2900 (C-H stretch), ~1725 (C=O stretch), ~1100 (C-O-C stretch), ~650 (C-Br stretch)
Mass Spec. (EI)m/z: 178/180 (M⁺, isotopic pattern for Br), fragments corresponding to loss of Br, CO, and other ring fragments.
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting mass-to-charge ratios and fragmentation patterns.

G Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation G cluster_keto Ketone Chemistry cluster_bromo Bromo Chemistry Start 3-Bromodihydro-2H- pyran-4(3H)-one Reduction Reduction Start->Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig Wittig Start->Wittig SN2 Nucleophilic Substitution Start->SN2 Coupling Coupling Reactions Start->Coupling Library Diverse Compound Library Reduction->Library Reductive_Amination->Library Wittig->Library SN2->Library Coupling->Library

An In-depth Technical Guide to 3-bromotetrahydropyran-4-one: Structure, Nomenclature, and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and nomenclature of 3-bromotetrahydropyran-4-one. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages data from its structural analogs, 3-chlorotetrahydropyran-4-one and the parent compound tetrahydropyran-4-one, to provide a thorough understanding of its expected properties and reactivity. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this and related heterocyclic compounds in research and drug development.

Structure and Nomenclature

1.1. IUPAC Nomenclature and Structure

The compound "3-bromotetrahydropyran-4-one" is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The name is broken down as follows:

  • Pyran: Indicates a six-membered heterocyclic ring containing one oxygen atom.

  • Tetrahydro: Specifies that the pyran ring is fully saturated (four additional hydrogen atoms compared to the unsaturated pyran).

  • -4-one: Denotes a ketone functional group at the 4th position of the ring.

  • 3-bromo: Indicates a bromine atom is substituted at the 3rd position.

The numbering of the tetrahydropyran ring begins with the oxygen atom as position 1 and proceeds clockwise or counterclockwise. To assign the lowest possible locants to the principal functional group (the ketone), the numbering proceeds towards it.

The resulting structure is:

Figure 1: 2D Structure of 3-bromotetrahydropyran-4-one.

1.2. Chemical Identifiers

Physicochemical and Spectroscopic Properties

Experimental data for 3-bromotetrahydropyran-4-one is not available. Therefore, this section provides predicted data for the analogous 3-chlorotetrahydropyran-4-one and experimentally determined data for the parent compound, tetrahydropyran-4-one, to serve as a reference.

Table 1: Physicochemical Properties

Property3-chlorotetrahydropyran-4-one (Predicted/Analog)tetrahydropyran-4-one (Experimental)
Molecular Formula C₅H₇ClO₂C₅H₈O₂
Molecular Weight 134.56 g/mol 100.12 g/mol
Appearance -Colorless liquid
Boiling Point -166-167 °C
Density -1.084 g/mL at 25 °C
Refractive Index -n20/D 1.452

Table 2: Predicted Spectroscopic Data for 3-chlorotetrahydropyran-4-one

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.6 (dd, 1H, H-3), ~4.1 (m, 2H, H-2), ~3.9 (m, 2H, H-6), ~2.7 (m, 2H, H-5)
¹³C NMR (CDCl₃) δ (ppm): Carbonyl carbon (C-4) most downfield, C-2 and C-6 in ether region, C-3 significantly downfield shifted.
IR Spectroscopy Strong C=O stretch (ketone), C-O-C stretch (ether).
Mass Spectrometry Molecular ion (M⁺) peak at m/z 134 with a characteristic M+2 peak at m/z 136 (approx. 1/3 intensity) due to ³⁷Cl isotope.

Table 3: Experimental Spectroscopic Data for tetrahydropyran-4-one

Spectroscopic TechniqueExperimental Data
¹H NMR (CDCl₃) δ (ppm): ~3.8 (t, 4H, H-2, H-6), ~2.4 (t, 4H, H-3, H-5)
¹³C NMR (CDCl₃) δ (ppm): ~207 (C=O), ~67 (C-2, C-6), ~41 (C-3, C-5)
IR Spectroscopy (neat) cm⁻¹: ~1720 (C=O stretch), ~1140 (C-O-C stretch)
Mass Spectrometry (EI) m/z: 100 (M⁺), 71, 55, 43 (key fragments)

Experimental Protocols

3.1. Synthesis of 3-halotetrahydropyran-4-one (Analogous Procedure)

A common method for the synthesis of α-haloketones is the direct electrophilic halogenation of the parent ketone. The following is a general protocol for the α-chlorination of tetrahydropyran-4-one, which can be adapted for bromination.

Materials:

  • Tetrahydropyran-4-one

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., SO₂Cl₂, 1.05 equivalents) in anhydrous DCM to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-chlorotetrahydropyran-4-one.

3.2. Synthesis of tetrahydropyran-4-one

Several methods exist for the synthesis of the parent ketone. One common laboratory-scale method is the acid-catalyzed cyclization of a suitable precursor.

Materials:

  • 5-hydroxypentan-2-one

  • Toluene

  • p-toluenesulfonic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-hydroxypentan-2-one in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropically distills.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain tetrahydropyran-4-one.

Reactivity and Logical Relationships

The presence of the bromine atom at the α-position to the carbonyl group in 3-bromotetrahydropyran-4-one makes it a versatile intermediate for various chemical transformations.

logical_relationships Synthesis and Reactivity Relationships precursor Acyclic Precursor (e.g., 5-hydroxypentan-2-one) parent tetrahydropyran-4-one precursor->parent Acid-catalyzed cyclization halogenated 3-bromotetrahydropyran-4-one parent->halogenated α-Bromination products Substituted Tetrahydropyrans (e.g., via Nucleophilic Substitution, Favorskii Rearrangement) halogenated->products Further Reactions

Figure 2: Logical workflow for the synthesis and potential reactions.

The α-bromo ketone moiety is susceptible to nucleophilic attack, leading to the substitution of the bromine atom. Under basic conditions, it may undergo a Favorskii rearrangement to yield a five-membered ring carboxylic acid derivative. These reactions highlight the potential of 3-bromotetrahydropyran-4-one as a building block for the synthesis of more complex heterocyclic structures, which are of significant interest in medicinal chemistry.

An In-depth Technical Guide to the Physical Properties of 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromodihydro-2H-pyran-4(3H)-one, also known by its systematic name 3-Bromotetrahydro-4H-pyran-4-one, is a halogenated heterocyclic ketone of interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a reactive carbon-bromine bond, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and other bioactive compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines a plausible synthetic route, and details relevant experimental protocols.

Core Physical and Chemical Properties

Precise experimental data for the physical properties of pure this compound are not extensively reported in publicly available literature. However, key identifiers and some physical characteristics have been established. A commercially available sample with 90% purity is noted to be a solid, which suggests the pure compound is also a solid at room temperature.[1]

For comparative purposes, the physical properties of the parent compound, Tetrahydro-4H-pyran-4-one, are well-documented and provided alongside the known information for its brominated derivative. The introduction of a bromine atom is expected to increase the molecular weight, melting point, boiling point, and density.

PropertyThis compoundTetrahydro-4H-pyran-4-one (for comparison)
CAS Number 98021-79-5[2]29943-42-8[3]
Molecular Formula C₅H₇BrO₂[2]C₅H₈O₂[3]
Molecular Weight 179.01 g/mol [1]100.12 g/mol [3]
IUPAC Name 3-bromooxan-4-one[2]oxan-4-one[3]
Synonyms 3-Bromotetrahydro-4H-pyran-4-one[2]4-Oxotetrahydropyran
Physical Form Solid (for 90% purity)[1]Liquid[4][5]
Melting Point Data not availableData not available
Boiling Point Data not available166 - 167 °C[4][5]
Density Data not available1.080 - 1.084 g/mL[5]
Solubility Data not availableSoluble in water[5]
SMILES BrC1COCCC1=O[2]O=C1CCOCC1

Experimental Protocols

Due to the limited availability of specific experimental procedures for the physical characterization of this compound, this section outlines a plausible synthetic protocol, which is a critical aspect of its experimental chemistry. The synthesis of α-halo ketones is a well-established area of organic chemistry.

Synthesis of this compound

A potential route to synthesize this compound involves the direct bromination of the parent ketone, Tetrahydro-4H-pyran-4-one. The following is a generalized protocol based on standard procedures for the α-bromination of ketones.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Diethyl Ether)

  • Acid catalyst (e.g., catalytic amount of HBr or AlCl₃) or radical initiator (e.g., AIBN or benzoyl peroxide if using NBS)

  • Aqueous solution of a reducing agent for quenching (e.g., sodium thiosulfate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Tetrahydro-4H-pyran-4-one in a suitable anhydrous solvent. Cool the flask in an ice bath.

  • Bromination: Prepare a solution of bromine in the same solvent and place it in the addition funnel. Add the bromine solution dropwise to the stirred solution of the ketone. The reaction is typically exothermic and the rate of addition should be controlled to maintain a low temperature. If using NBS, it can be added portion-wise, and a radical initiator may be required.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding an aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Tetrahydro-4H-pyran-4-one in Anhydrous Solvent reaction_vessel Reaction Vessel (Stirring, Cooled) start->reaction_vessel bromine Brominating Agent (e.g., Br2 or NBS) bromine->reaction_vessel Dropwise Addition quench Quench (e.g., Na2S2O3) reaction_vessel->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash (NaHCO3, Brine) extraction->wash dry Dry (e.g., MgSO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify product Pure 3-Bromodihydro-2H- pyran-4(3H)-one purify->product

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no significant information in the public domain regarding the specific signaling pathways modulated by this compound or its detailed biological activity profile. As a reactive α-halo ketone, it has the potential to act as an alkylating agent and could interact with biological nucleophiles, such as cysteine residues in proteins. However, any such activity would require experimental validation. The primary utility of this compound, as documented, is as a chemical intermediate for the synthesis of other molecules which may then be investigated for biological activity.[6][7][8][9]

Conclusion

This compound is a valuable heterocyclic building block for which detailed physical property data remains to be fully characterized in the scientific literature. While its identity is well-established, further experimental investigation is required to definitively determine its melting point, boiling point, density, and solubility. The provided synthetic protocol and workflow offer a practical approach for its preparation in a laboratory setting. For researchers and professionals in drug development, this compound represents a versatile starting point for the creation of novel and potentially bioactive molecules.

References

Determining the Solubility of 3-Bromodihydro-2H-pyran-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 3-Bromodihydro-2H-pyran-4(3H)-one in organic solvents. Following a comprehensive review of publicly available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be located. This suggests that the solubility profile of this compound has not been extensively studied or published.

In light of this, the following sections provide a detailed experimental protocol for determining the solubility of this compound. This guide will enable researchers to generate the necessary solubility data in-house. The protocol is based on established methodologies for solubility determination of organic compounds.

Experimental Protocol: Determining the Solubility of this compound

This protocol outlines a systematic approach to determine both the qualitative and quantitative solubility of this compound in a range of organic solvents.

1. Materials and Equipment:

  • This compound (solute)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Scintillation vials or other suitable small glass vials with caps

2. Qualitative Solubility Determination:

This initial screening provides a rapid assessment of solubility in various solvents.

  • Step 1: Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Step 2: Add 1 mL of the chosen organic solvent to the vial.

  • Step 3: Vigorously shake the vial for 60 seconds.[1]

  • Step 4: Visually inspect the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[1]

  • Step 5: Repeat for each selected organic solvent.

3. Quantitative Solubility Determination (Equilibrium Solubility Method):

This method determines the exact concentration of the solute in a saturated solution at a specific temperature.

  • Step 1: Preparation of Saturated Solutions

    • Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of each organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Step 2: Equilibration

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • Step 3: Sample Preparation

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • Withdraw a known volume of the supernatant using a pipette, being careful not to disturb the solid.

    • Filter the supernatant through a syringe filter into a clean vial. This removes any remaining solid particles.

  • Step 4: Analysis

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method such as HPLC or GC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by comparing its analytical response to the calibration curve.

  • Step 5: Data Reporting

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

4. Data Presentation:

The determined quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent ClassificationSolventTemperature (°C)Solubility (g/L)
Polar ProticMethanol25[Experimental Value]
Ethanol25[Experimental Value]
Polar AproticAcetone25[Experimental Value]
Ethyl Acetate25[Experimental Value]
NonpolarToluene25[Experimental Value]
Hexane25[Experimental Value]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Solubility Determination Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Measurement qual_start Add Solute to Vial qual_add_solvent Add Solvent qual_start->qual_add_solvent qual_shake Shake Vigorously qual_add_solvent->qual_shake qual_observe Visual Observation qual_shake->qual_observe qual_classify Classify Solubility qual_observe->qual_classify qual_soluble Soluble qual_classify->qual_soluble Dissolves qual_insoluble Insoluble qual_classify->qual_insoluble Does not dissolve quant_prep Prepare Saturated Solution qual_classify->quant_prep Proceed to Quantitative quant_equilibrate Equilibrate at Constant T quant_prep->quant_equilibrate quant_sample Filter Supernatant quant_equilibrate->quant_sample quant_analyze Analyze via HPLC/GC quant_sample->quant_analyze quant_calculate Calculate Concentration quant_analyze->quant_calculate quant_report Report Solubility Data quant_calculate->quant_report end End quant_report->end start Start start->qual_start

Caption: A flowchart of the experimental procedure for determining solubility.

References

An In-depth Technical Guide to the Electrophilicity of 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromodihydro-2H-pyran-4(3H)-one, a halogenated derivative of the tetrahydropyranone scaffold, presents a molecule of significant interest in synthetic organic chemistry and drug discovery. Its electrophilic nature, conferred by the presence of a bromine atom alpha to a carbonyl group within a cyclic ether, dictates its reactivity and potential for elaboration into more complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic properties of this compound, including its structural features, key reactive sites, and predictable reaction pathways with nucleophiles. The discussion is supported by generalized experimental protocols and a summary of expected reactivity patterns, drawing upon the well-established chemistry of α-haloketones.

Introduction

The tetrahydropyran motif is a ubiquitous structural feature in a vast array of natural products and pharmaceutically active compounds. The introduction of a bromine atom at the C3 position of the dihydropyran-4-one core, alpha to the carbonyl group, significantly modulates the electron density distribution within the ring, rendering specific carbon centers highly electrophilic. This inherent electrophilicity makes this compound a versatile building block for the synthesis of novel heterocyclic compounds through various nucleophilic substitution and elimination reactions. Understanding the nuances of its reactivity is crucial for harnessing its full synthetic potential in the development of new chemical entities with desired biological activities.

Molecular Structure and Electrophilic Centers

The chemical structure of this compound features a six-membered tetrahydropyran ring containing an oxygen atom, a ketone at the C4 position, and a bromine atom at the C3 position.

The primary electrophilic centers of this compound are:

  • C3 Carbon: The carbon atom bearing the bromine atom is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it the primary site for nucleophilic attack.

  • C4 Carbon (Carbonyl Carbon): The carbonyl carbon is also an electrophilic center, susceptible to attack by strong nucleophiles, leading to addition reactions.

  • C2 and C5 Protons: The protons on the carbons alpha to the carbonyl group (C3 and C5) and the ether oxygen are acidic and can be abstracted by strong bases, leading to enolate formation or elimination reactions.

Reactivity and Key Transformations

The electrophilicity of this compound governs its participation in a variety of chemical transformations, primarily with nucleophilic reagents.

Nucleophilic Substitution Reactions

The C3 carbon is the principal site for nucleophilic substitution, typically proceeding via an SN2 mechanism. A wide range of nucleophiles can be employed to displace the bromide ion, leading to the formation of diverse substituted tetrahydropyranones.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesR-NH23-Amino-dihydro-2H-pyran-4(3H)-one
ThiolatesR-SNa3-(Alkylthio)-dihydro-2H-pyran-4(3H)-one
AzidesNaN33-Azido-dihydro-2H-pyran-4(3H)-one
MalonatesCH2(COOEt)2 / BaseDiethyl 2-(4-oxo-tetrahydro-pyran-3-yl)malonate
CyanidesKCN4-Oxo-tetrahydro-pyran-3-carbonitrile

G start This compound reaction SN2 Reaction start->reaction nucleophile Nucleophile (e.g., R-NH2, R-SNa, NaN3) nucleophile->reaction product 3-Substituted-dihydro-2H-pyran-4(3H)-one reaction->product workup Aqueous Workup & Purification product->workup

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. This involves the abstraction of a proton from either the C2 or C5 position, leading to the formation of an α,β-unsaturated ketone. The regioselectivity of the elimination will depend on the steric hindrance of the base and the relative acidity of the α-protons.

G start This compound elimination E2 Elimination start->elimination base Strong, Non-nucleophilic Base (e.g., DBU, t-BuOK) base->elimination product Dihydro-2H-pyran-4(5H)-one or Tetrahydro-4H-pyran-4-one elimination->product

Favorskii Rearrangement

Treatment of this compound with a strong base, such as a hydroxide or alkoxide, can potentially lead to a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate followed by ring-opening to yield a carboxylic acid derivative with a contracted ring system (a substituted tetrahydrofuran).

Experimental Protocols (Generalized)

Detailed experimental protocols for reactions with this compound are not extensively reported in the literature. However, based on the general reactivity of α-haloketones, the following generalized procedures can be adapted.

General Procedure for Nucleophilic Substitution
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) at room temperature is added the nucleophile (1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated depending on the nucleophilicity of the reagent. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Elimination
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, dichloromethane) at 0 °C is added a strong, non-nucleophilic base (1.2 eq) (e.g., DBU, potassium tert-butoxide).

  • Reaction Conditions: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The reaction is monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
1H NMR- Multiplets for the diastereotopic protons on C2, C5, and C6. - A downfield multiplet for the proton on C3, coupled to the protons on C2.
13C NMR- A downfield signal for the carbonyl carbon (C4). - A signal for the carbon bearing the bromine (C3). - Signals for the other ring carbons (C2, C5, C6).
IR- A strong absorption band for the C=O stretch of the ketone (around 1720-1740 cm-1). - C-O stretching frequency for the ether linkage. - C-Br stretching frequency.
Mass Spec- A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (79Br and 81Br).

Conclusion

This compound is a highly electrophilic and synthetically versatile building block. Its reactivity is dominated by the α-bromo ketone functionality, making it an excellent substrate for a wide range of nucleophilic substitution and elimination reactions. The ability to introduce diverse functional groups at the C3 position provides a straightforward entry into a variety of substituted tetrahydropyranone derivatives, which are valuable scaffolds in medicinal chemistry and natural product synthesis. Further exploration of the reactivity of this compound is warranted to fully exploit its potential in the development of novel chemical entities.

The Alpha-Bromo Ketone Moiety in Pyranones: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[1] The introduction of an alpha-bromo ketone functionality into the pyranone ring system provides a versatile handle for a diverse range of chemical transformations, enabling the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides an in-depth analysis of the reactivity of the alpha-bromo ketone moiety in pyranones, focusing on key reaction pathways, experimental protocols, and biological significance.

Core Reactivity Principles

The reactivity of the alpha-bromo ketone moiety in pyranones is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group. The electron-withdrawing effect of the adjacent carbonyl and the bromine atom makes this carbon susceptible to attack by various nucleophiles. The principal reaction pathways observed are nucleophilic substitution and cycloaddition reactions.

Nucleophilic Substitution Reactions

The alpha-bromo pyranone core readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups. These reactions typically proceed via an SN2 mechanism, though other pathways can be involved depending on the substrate and reaction conditions.

Table 1: Nucleophilic Substitution Reactions of 3-Bromo-2-Pyrones

NucleophileReagent/ConditionsProductYield (%)Ref.
Amine (secondary)Various secondary amines, Pd-catalyst3-Amino-5-bromo-2-pyronesGood to Excellent[2]
AzideSodium Azide3-Azido-2-pyrone-[3]
ThiolateSodium Thiophenoxide3-(Phenylthio)-2-pyrone-General Reaction
Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of alpha-bromo pyranones, enabling the formation of carbon-carbon bonds and the synthesis of complex aryl- and vinyl-substituted pyranones.

Table 2: Cross-Coupling Reactions of Bromo-Pyranones

ReactionSubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Ref.
Stille Coupling3,5-Dibromo-2-pyroneAryl/Vinyl StannanesPd(PPh₃)₄, CuI, Toluene3-Aryl/Vinyl-5-bromo-2-pyrones51-92[1][4]
Stille Coupling3,5-Dibromo-2-pyroneAryl/Vinyl StannanesPd(PPh₃)₄, CuI, DMF5-Aryl/Vinyl-3-bromo-2-pyrones-[5]
Suzuki-Miyaura Coupling3,5-Dibromo-2-pyroneArylboronic AcidsPd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O3-Aryl-5-bromo-2-pyrones-[6]
Suzuki-Miyaura Coupling3,5-Dibromo-2-pyroneArylboronic AcidsPdCl₂(dppf), K₃PO₄, DMF5-Aryl-3-bromo-2-pyrones-[6]
Sonogashira Coupling3,5-Dibromo-2-pyroneTerminal AlkynesPd(PPh₃)₄, CuI, Et₃N3-Alkynyl-5-bromo-2-pyronesGood to Excellent[7]
Diels-Alder Reactions

The pyranone ring itself can act as a diene in Diels-Alder reactions. The presence of a bromine atom can influence the reactivity and selectivity of these cycloadditions. 3,5-Dibromo-2-pyrone, in particular, has been shown to be a highly reactive and stereoselective diene.[8]

Table 3: Diels-Alder Reactions of 3,5-Dibromo-2-pyrone

DienophileConditionsProductYield (%)endo:exo RatioRef.
N-PhenylmaleimideToluene, 110 °C, 12 hBicyclic lactone95>99:1[8]
Dimethyl acetylenedicarboxylateToluene, 110 °C, 24 hAromatic product after CO₂ extrusion85-[8]
Cyclopentenyl silyl etherToluene, 110 °C, 12 hTricyclic lactone8892:8[9]
Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of alpha-halo ketones in the presence of a base, leading to a rearranged carboxylic acid derivative.[10][11][12][13] While theoretically possible for alpha-bromo pyranones, specific examples in the literature are scarce. The reaction would be expected to proceed through a cyclopropanone intermediate formed by intramolecular nucleophilic attack of an enolate. For cyclic alpha-halo ketones, this rearrangement typically results in ring contraction.[11][12][13] In the case of a 3-bromo-2-pyrone, this could potentially lead to a substituted cyclopentenone derivative, although this remains to be experimentally verified.

Biological Significance and Signaling Pathways

Pyranone derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A notable example is a 5-bromo-2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, which has demonstrated potent anti-leukemic activity. This compound has been shown to influence key signaling pathways involved in cell proliferation and survival, namely the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) pathways.

The pyranone derivative's inhibitory action on these pathways likely involves the modulation of the phosphorylation status of key protein kinases such as ERK and Akt, as well as the activation of p38 MAPK.[14][15][16][17][18][19][20][21]

G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Proliferation pERK->Proliferation p38 p38 MAPK pp38 p-p38 p38->pp38 Apoptosis_Induction Induction of Apoptosis pp38->Apoptosis_Induction Pyranone 5-Bromo-2-pyrone Derivative Pyranone->pAkt Inhibits (Down-regulates) Pyranone->pERK Activates (Up-regulates) Pyranone->pp38 Activates (Up-regulates)

Figure 1: Simplified signaling pathways affected by a 5-bromo-2-pyrone derivative.

Experimental Protocols

Synthesis of 3-Bromo-2H-pyran-2-one

This protocol is adapted from a literature procedure.

Step 1: 3-Bromo-5,6-dihydro-2H-pyran-2-one

  • Dissolve 5,6-dihydro-2H-pyran-2-one (1.0 eq) in dichloromethane.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 4 hours at room temperature.

  • Stir the mixture for an additional 2 hours until the bromine color fades.

  • Cool the reaction mixture to 0 °C and add triethylamine (1.1 eq) dropwise.

  • Stir for 40 minutes, then wash the organic layer with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

  • Dissolve the crude 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4.5 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude dibrominated product.

Step 3: 3-Bromo-2H-pyran-2-one

  • Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in dichloromethane.

  • Add triethylamine (1.1 eq) at room temperature and stir for 24 hours.

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2H-pyran-2-one.

Cytotoxicity Assay (MTT Assay) for HL-60 Cells

This protocol provides a general method for assessing the cytotoxicity of pyranone derivatives against the human promyelocytic leukemia cell line HL-60.[4][22]

G start Start cell_culture Culture HL-60 cells to logarithmic growth phase start->cell_culture cell_seeding Seed cells in a 96-well plate (e.g., 5 x 10^4 cells/well) cell_culture->cell_seeding compound_addition Add pyranone derivative at varying concentrations cell_seeding->compound_addition incubation Incubate for a defined period (e.g., 24, 48, 72 hours) compound_addition->incubation mtt_addition Add MTT solution (final conc. 0.5 mg/mL) incubation->mtt_addition formazan_incubation Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilization buffer (e.g., DMSO or SDS-HCl) formazan_incubation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end G start Start cell_treatment Treat cells with Pyranone Derivative start->cell_treatment cell_lysis Lyse cells and extract proteins cell_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (p-Akt, Akt, p-ERK, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

References

The 3-Bromotetrahydropyran-4-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 3-bromotetrahydropyran-4-one scaffold is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural and electronic properties, conferred by the presence of a bromine atom adjacent to a ketone within a tetrahydropyran ring, make it a valuable intermediate in the synthesis of a diverse array of complex organic molecules and pharmacologically active agents. This in-depth technical guide elucidates the core features of this scaffold, including its synthesis, reactivity, and applications in medicinal chemistry.

Core Chemical and Physical Properties

The 3-bromotetrahydropyran-4-one scaffold possesses a unique combination of functional groups that dictate its chemical behavior. The tetrahydropyran ring provides a flexible yet conformationally defined framework, while the ketone at the 4-position and the bromine atom at the 3-position offer multiple sites for chemical modification.

PropertyValue
Molecular Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol
Appearance Typically a solid or oil
Key Functional Groups Ketone, Bromoalkane, Ether
Reactivity Centers α-carbon to the ketone, Carbonyl carbon, C-Br bond

Note: Experimental physical properties such as melting point and boiling point can vary depending on purity and isomeric form.

Synthesis and Reactivity

The synthesis of the 3-bromotetrahydropyran-4-one core and its derivatives can be achieved through various synthetic strategies. One common approach involves the bromination of a tetrahydropyran-4-one precursor. For instance, bromination of 3-hydroxytetrahydro-4H-pyran-4-one can yield a dibromide intermediate, which can then be converted to the desired bromopyranone.[1]

The reactivity of the 3-bromotetrahydropyran-4-one scaffold is characterized by several key transformations:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce a wide range of functional groups at the 3-position.

  • Enolate Chemistry: The presence of the ketone allows for the formation of an enolate, which can participate in various carbon-carbon bond-forming reactions.

  • Carbonyl Chemistry: The ketone can undergo standard carbonyl reactions such as reduction, reductive amination, and Wittig reactions.

The interplay of these reactive sites allows for the construction of highly functionalized and stereochemically complex molecules.

Synthesis_and_Reactivity cluster_synthesis Synthetic Precursors cluster_core Core Scaffold cluster_reactions Key Reactions cluster_products Derivative Scaffolds Tetrahydropyran-4-one Tetrahydropyran-4-one 3-Bromotetrahydropyran-4-one 3-Bromotetrahydropyran-4-one Tetrahydropyran-4-one->3-Bromotetrahydropyran-4-one Bromination 3-Hydroxytetrahydro-4H-pyran-4-one 3-Hydroxytetrahydro-4H-pyran-4-one 3-Hydroxytetrahydro-4H-pyran-4-one->3-Bromotetrahydropyran-4-one Bromination Nucleophilic Substitution Nucleophilic Substitution 3-Bromotetrahydropyran-4-one->Nucleophilic Substitution Enolate Formation Enolate Formation 3-Bromotetrahydropyran-4-one->Enolate Formation Carbonyl Addition Carbonyl Addition 3-Bromotetrahydropyran-4-one->Carbonyl Addition 3-Substituted Tetrahydropyran-4-ones 3-Substituted Tetrahydropyran-4-ones Nucleophilic Substitution->3-Substituted Tetrahydropyran-4-ones Functionalized Tetrahydropyrans Functionalized Tetrahydropyrans Enolate Formation->Functionalized Tetrahydropyrans Carbonyl Addition->Functionalized Tetrahydropyrans

Synthetic routes and reactivity of the 3-bromotetrahydropyran-4-one scaffold.

Application in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[2] The introduction of a bromine atom in the 3-bromotetrahydropyran-4-one scaffold serves multiple purposes in drug design. The bromine atom can act as a handle for further synthetic diversification, and it can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[3]

While specific biological activity data for the 3-bromotetrahydropyran-4-one scaffold itself is not extensively reported, its derivatives have been explored in various therapeutic areas. For instance, tetrahydropyran-4-one derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[4]

The strategic placement of the bromo and keto functionalities allows for the generation of libraries of diverse compounds for high-throughput screening. The workflow for leveraging this scaffold in a drug discovery program typically involves a series of well-defined steps.

Drug_Discovery_Workflow Start Start Scaffold_Selection Scaffold Selection: 3-Bromotetrahydropyran-4-one Start->Scaffold_Selection Library_Synthesis Combinatorial Library Synthesis (e.g., Nucleophilic Substitution) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) against Biological Target Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Library_Synthesis Inactive Compounds (Iterative Design) Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active Compounds Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials End End Clinical_Trials->End

Drug discovery workflow utilizing the 3-bromotetrahydropyran-4-one scaffold.

Experimental Protocols

General Procedure for Nucleophilic Substitution

A solution of 3-bromotetrahydropyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is treated with a nucleophile (1.1-1.5 eq) and, if necessary, a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted tetrahydropyran-4-one derivative.

Spectroscopic Characterization

The structural elucidation of 3-bromotetrahydropyran-4-one and its derivatives relies on standard spectroscopic techniques.

TechniqueExpected Key Features
¹H NMR - A downfield multiplet for the proton at the C-3 position due to the deshielding effects of the adjacent bromine and carbonyl group.- Signals for the protons on C-2 and C-6 in the downfield region due to the adjacent oxygen atom.
¹³C NMR - A signal for the carbonyl carbon (C-4) in the range of 200-210 ppm.- A downfield signal for the carbon bearing the bromine atom (C-3).- Signals for the carbons adjacent to the oxygen (C-2 and C-6) in the typical ether region.
IR - A strong absorption band for the C=O stretch of the ketone, typically around 1720-1740 cm⁻¹.- C-O stretching vibrations for the ether linkage.
Mass Spec. - The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks with approximately equal intensity).

Note: Predicted spectroscopic data can be refined by comparison with experimentally obtained data for analogous structures.[5]

Conclusion

The 3-bromotetrahydropyran-4-one scaffold is a valuable and reactive building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and multiple points for diversification make it an attractive starting material for the construction of novel and complex molecules with potential therapeutic applications. Further exploration of the chemical space accessible from this scaffold is likely to yield new drug candidates with diverse biological activities.

References

The Emergence of 3-Bromodihydro-2H-pyran-4(3H)-one as a Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development and complex molecule synthesis, the strategic use of chiral building blocks is paramount for achieving high efficacy and safety in new drug candidates. Among the myriad of available synthons, 3-Bromodihydro-2H-pyran-4(3H)-one has garnered significant attention from researchers and drug development professionals. This versatile heterocyclic compound, featuring a stereogenic center and a reactive bromine atom, presents a unique scaffold for the construction of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of this compound as a chiral building block, detailing its synthesis, key reactions, and potential applications in medicinal chemistry.

Introduction to a Privileged Scaffold

The tetrahydropyran ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to engage in specific biological interactions. The introduction of a bromine atom at the C3 position of the dihydropyran-4-one core adds a layer of synthetic versatility, allowing for a range of subsequent chemical transformations. When prepared in an enantiomerically pure form, this compound becomes a powerful tool for asymmetric synthesis, enabling the construction of complex, three-dimensional molecular architectures with precise stereochemical control.

Enantioselective Synthesis: Crafting Chirality

One promising approach involves the organocatalytic asymmetric α-bromination of dihydro-2H-pyran-4(3H)-one . Chiral amine catalysts, such as proline derivatives or chiral secondary amines, can facilitate the enantioselective bromination of the ketone precursor. This method has been successfully applied to a variety of cyclic ketones, offering a direct route to the desired chiral α-haloketone.

Alternatively, a stereoselective bromocyclization of an acyclic precursor could be employed. This strategy would involve the synthesis of a chiral homoallylic alcohol containing a bromine source, followed by an intramolecular cyclization to form the tetrahydropyran ring with the desired stereochemistry at the C3 position.

A third potential route is the enantioselective hetero-Diels-Alder reaction . The reaction between a suitable diene and a dienophile under the influence of a chiral Lewis acid catalyst could construct the dihydropyranone ring with control over the newly formed stereocenters. Subsequent functional group manipulations would then introduce the bromine atom.

The workflow for these proposed synthetic strategies can be visualized as follows:

G Proposed Enantioselective Synthetic Strategies cluster_0 Strategy 1: Asymmetric α-Bromination cluster_1 Strategy 2: Stereoselective Bromocyclization cluster_2 Strategy 3: Asymmetric Hetero-Diels-Alder Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one Enamine Formation Enamine Formation Dihydro-2H-pyran-4(3H)-one->Enamine Formation Chiral Amine Catalyst Electrophilic Bromination Electrophilic Bromination Enamine Formation->Electrophilic Bromination NBS, etc. (R/S)-3-Bromodihydro-2H-pyran-4(3H)-one (R/S)-3-Bromodihydro-2H-pyran-4(3H)-one Electrophilic Bromination->(R/S)-3-Bromodihydro-2H-pyran-4(3H)-one Chiral Acyclic Precursor Chiral Acyclic Precursor Intramolecular Cyclization Intramolecular Cyclization Chiral Acyclic Precursor->Intramolecular Cyclization Lewis Acid/Base Intramolecular Cyclization->(R/S)-3-Bromodihydro-2H-pyran-4(3H)-one Diene + Dienophile Diene + Dienophile Cycloaddition Cycloaddition Diene + Dienophile->Cycloaddition Chiral Lewis Acid Chiral Dihydropyranone Chiral Dihydropyranone Cycloaddition->Chiral Dihydropyranone Bromination Bromination Chiral Dihydropyranone->Bromination Functional Group Manipulation Bromination->(R/S)-3-Bromodihydro-2H-pyran-4(3H)-one

Caption: Proposed synthetic routes to chiral this compound.

Key Reactions and Synthetic Utility

The synthetic utility of chiral this compound stems from the reactivity of both the ketone and the carbon-bromine bond. This dual functionality allows for a wide range of transformations, making it a valuable intermediate in multi-step syntheses.

Table 1: Key Reactions of this compound

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Substitution Various nucleophiles (e.g., amines, thiols, alkoxides)3-Substituted dihydropyran-4-ones
Reduction of Ketone NaBH₄, LiAlH₄3-Bromotetrahydropyran-4-ols
Wittig Reaction Phosphonium ylides4-Alkylidene-3-bromotetrahydropyrans
Cross-Coupling Reactions Organometallic reagents (e.g., organoboranes, organostannanes), Pd or Ni catalyst3-Aryl or 3-Alkyl dihydropyran-4-ones
Ring-Opening Reactions Strong nucleophiles or harsh conditionsFunctionalized acyclic compounds

The ability to introduce diverse functional groups at the C3 position via nucleophilic substitution or cross-coupling reactions is particularly valuable for creating libraries of compounds for drug screening. Furthermore, the ketone functionality can be stereoselectively reduced to an alcohol, introducing another stereocenter and expanding the molecular diversity.

The logical workflow for the utilization of this chiral building block in a drug discovery program can be illustrated as follows:

G Drug Discovery Workflow with Chiral this compound Start Start Enantioselective_Synthesis Enantioselective Synthesis of (R/S)-3-Bromodihydro-2H-pyran-4(3H)-one Start->Enantioselective_Synthesis Functionalization Functionalization at C3 (Substitution/Coupling) Enantioselective_Synthesis->Functionalization Modification Modification of Ketone (Reduction, etc.) Functionalization->Modification Library_Synthesis Library of Chiral Tetrahydropyran Derivatives Modification->Library_Synthesis Screening Biological Screening Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Drug_Candidate Drug_Candidate Lead_Optimization->Drug_Candidate

Caption: Utilization of the chiral building block in a drug discovery pipeline.

Applications in Drug Development

While specific examples of marketed drugs synthesized directly from chiral this compound are not prominently featured in the literature, the tetrahydropyran core is a key component of numerous therapeutic agents. The potential applications of this chiral building block are therefore inferred from the importance of the tetrahydropyran scaffold in medicinal chemistry.

Chiral tetrahydropyran derivatives are found in a variety of drugs, including:

  • Antiviral agents: The sugar-like nature of the tetrahydropyran ring makes it a suitable scaffold for nucleoside analogs.

  • Anticancer agents: Many natural product-based anticancer drugs contain tetrahydropyran moieties.

  • Cardiovascular drugs: Certain ion channel modulators and receptor antagonists feature this heterocyclic system.

  • Central nervous system (CNS) agents: The ability of the tetrahydropyran ring to influence lipophilicity and metabolic stability makes it a valuable component in the design of CNS-active compounds.

The introduction of specific substituents at the C3 and C4 positions of the tetrahydropyran ring, facilitated by the use of chiral this compound, allows for the fine-tuning of the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile.

Experimental Protocols

As a direct experimental protocol for the enantioselective synthesis is not available, a generalized procedure for the asymmetric α-bromination of a cyclic ketone using a chiral organocatalyst is provided below as a representative example. Researchers should note that optimization of reaction conditions, including the choice of catalyst, solvent, and bromine source, would be necessary for the specific substrate.

General Protocol for Organocatalytic Asymmetric α-Bromination:

  • To a stirred solution of the cyclic ketone (1.0 equiv) and the chiral amine catalyst (0.1-0.2 equiv) in an anhydrous solvent (e.g., CHCl₃, CH₂Cl₂, or toluene) at the desired temperature (e.g., 0 °C to room temperature), is added the brominating agent (e.g., N-bromosuccinimide, 1.1 equiv) portion-wise over a period of time.

  • The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous Na₂S₂O₃ solution).

  • The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-bromoketone.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Conclusion

This compound, in its enantiomerically pure form, represents a highly valuable and versatile building block for the synthesis of complex chiral molecules. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse compound libraries for drug discovery. While further research is needed to establish optimized and scalable enantioselective synthetic routes, the potential of this chiral synthon in medicinal chemistry is undeniable. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the development of novel and more effective therapeutic agents.

Methodological & Application

synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one from tetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one

Abstract

This document provides detailed experimental protocols for the synthesis of this compound, a valuable intermediate in organic synthesis, starting from tetrahydropyran-4-one. The α-bromination of the ketone is a key transformation, and this note details a primary method utilizing N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid, a common and effective method for preparing α-bromoketones.[1][2] An alternative protocol using elemental bromine (Br₂) is also presented. The procedures are designed for researchers in synthetic chemistry and drug development, with a focus on clear, reproducible methodologies.

Introduction

α-Haloketones are highly versatile building blocks in organic chemistry, serving as precursors for a wide range of molecular scaffolds, including heterocycles like thiazoles.[2] The target molecule, this compound, incorporates both a cyclic ether (tetrahydropyran) and a reactive α-bromoketone moiety. The tetrahydropyran ring is a common feature in many natural products and pharmaceutical agents. The bromine atom at the 3-position provides a reactive handle for various nucleophilic substitution and elimination reactions, making this compound a key intermediate for the synthesis of more complex substituted pyran derivatives. This note outlines reliable methods for its preparation from the readily available starting material, tetrahydropyran-4-one.

Chemical Reaction Scheme

The synthesis involves the electrophilic substitution of a proton at the α-carbon of the ketone with a bromine atom.

Experimental Protocols

Two primary methods for the α-bromination of tetrahydropyran-4-one are presented below.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred due to the easier handling of NBS compared to elemental bromine and typically results in good yields with high selectivity for mono-bromination.[1][2] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[1][2]

Reaction Parameters:

ParameterValue/ReagentMolar Ratio (rel. to Substrate)Notes
Starting MaterialTetrahydropyran-4-one1.0
Brominating AgentN-Bromosuccinimide (NBS)1.1 - 1.2A slight excess ensures complete conversion.
Catalystp-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)0.1 - 0.2Catalyzes the enolization of the ketone.[1]
SolventCarbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)-Anhydrous conditions are recommended.
TemperatureRoom Temperature to 50°C-Reaction can be gently heated to increase rate.[1]
Reaction Time4 - 12 hours-Monitor by TLC or GC-MS.

Detailed Methodology:

  • Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add tetrahydropyran-4-one (1.0 eq).

  • Reagent Addition: Dissolve the ketone in the chosen anhydrous solvent (e.g., CCl₄). Add p-toluenesulfonic acid monohydrate (0.2 eq) followed by N-Bromosuccinimide (1.2 eq) in portions.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be heated to 40-50°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine species, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Bromination using Elemental Bromine (Br₂)

Direct bromination with liquid bromine is a classic method. It is crucial to control the addition of bromine to avoid the formation of dibrominated byproducts.[3]

Reaction Parameters:

ParameterValue/ReagentMolar Ratio (rel. to Substrate)Notes
Starting MaterialTetrahydropyran-4-one1.0
Brominating AgentBromine (Br₂)1.0 - 1.05A minimal excess is used to prevent polybromination.
SolventDichloromethane (CH₂Cl₂) or Acetic Acid-Acetic acid can act as both solvent and catalyst.
Temperature0°C to Room Temperature-Slow, controlled addition at low temperature is critical.
Reaction Time1 - 4 hours-The disappearance of the bromine color can indicate completion.

Detailed Methodology:

  • Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a drying tube, add tetrahydropyran-4-one (1.0 eq) dissolved in the solvent (e.g., CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Prepare a solution of bromine (1.05 eq) in the same solvent and charge it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 1-2 hours.[3] Maintain the temperature at 0°C during the addition. Caution: Bromine is highly toxic and corrosive; handle it in a well-ventilated fume hood.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the red-brown color of bromine has faded.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution is colorless.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering the drying agent, remove the solvent by rotary evaporation. Purify the resulting crude oil via vacuum distillation or flash column chromatography to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: Tetrahydropyran-4-one Reaction α-Bromination (NBS/p-TsOH or Br₂) in Solvent Start->Reaction Reagents Quench Quenching (aq. Na₂S₂O₃) Reaction->Quench Transfer Extraction Work-up: Liquid-Liquid Extraction & Washing Quench->Extraction Separate Drying Drying (Na₂SO₄ or MgSO₄) Extraction->Drying Organic Layer Purification Purification: Distillation or Chromatography Drying->Purification Concentrate Product Product: 3-Bromodihydro-2H- pyran-4(3H)-one Purification->Product Isolate

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The can be achieved effectively through standard α-bromination methodologies. The use of N-Bromosuccinimide with an acid catalyst generally offers a milder and more controlled reaction. Direct bromination with elemental bromine provides a viable alternative, provided that the reaction conditions, particularly temperature and rate of addition, are carefully managed. The protocols detailed in this application note provide a robust foundation for the successful synthesis and purification of this important chemical intermediate.

References

detailed experimental protocol for 3-bromotetrahydropyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 3-bromotetrahydropyran-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the alpha-bromination of the commercially available starting material, tetrahydropyran-4-one. This protocol offers a detailed, step-by-step methodology suitable for laboratory-scale synthesis.

Introduction

3-Bromotetrahydropyran-4-one is a key intermediate for the introduction of the tetrahydropyran-4-one moiety into more complex molecules. The presence of the bromine atom at the 3-position allows for a variety of subsequent chemical transformations, such as nucleophilic substitution, elimination, and cross-coupling reactions, making it a versatile precursor in the synthesis of novel therapeutic agents. The protocol described herein is based on the well-established alpha-bromination of cyclic ketones.

Reaction Scheme

The synthesis of 3-bromotetrahydropyran-4-one is accomplished by the direct bromination of tetrahydropyran-4-one at the alpha-position to the carbonyl group.

start Tetrahydropyran-4-one reagents + Br2 (in Acetic Acid) start->reagents product 3-Bromotetrahydropyran-4-one reagents->product

Figure 1: Reaction scheme for the synthesis of 3-bromotetrahydropyran-4-one.

Experimental Protocol

This protocol details the synthesis of 3-bromotetrahydropyran-4-one via the alpha-bromination of tetrahydropyran-4-one using bromine in acetic acid.

Materials and Reagents:

  • Tetrahydropyran-4-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydropyran-4-one (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution of tetrahydropyran-4-one. Maintain the temperature of the reaction mixture below 10 °C during the addition. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

  • Quenching and Neutralization: Wash the organic layer sequentially with a saturated aqueous sodium bisulfite solution to quench any unreacted bromine, followed by a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3-bromotetrahydropyran-4-one by vacuum distillation or column chromatography on silica gel to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-bromotetrahydropyran-4-one.

ParameterValue
Starting Material Tetrahydropyran-4-one
Brominating Agent Bromine (Br₂)
Solvent Glacial Acetic Acid
Reaction Temperature 0-5 °C (addition), Room Temperature (reaction)
Typical Yield 60-75%
Purity (after purification) >95%
Appearance Colorless to pale yellow oil
Molecular Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 3-bromotetrahydropyran-4-one.

G A 1. Dissolve Tetrahydropyran-4-one in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Bromine Solution B->C D 4. Stir at Room Temperature C->D E 5. Reaction Work-up (Quenching and Extraction) D->E F 6. Dry and Concentrate E->F G 7. Purify Product F->G H Pure 3-Bromotetrahydropyran-4-one G->H

Figure 2: Workflow diagram for the synthesis of 3-bromotetrahydropyran-4-one.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly toxic, corrosive, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Follow all standard laboratory safety procedures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-bromotetrahydropyran-4-one. The described method is straightforward and utilizes readily available starting materials and reagents, making it a practical approach for researchers in organic synthesis and drug discovery. The provided data and workflow diagrams offer a clear and concise guide for the successful execution of this synthesis.

Application Notes & Protocols for the α-Bromination of Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The α-bromination of cyclic ketones is a cornerstone reaction in organic synthesis, providing a versatile intermediate for a wide range of subsequent transformations. The introduction of a bromine atom at the α-position to a carbonyl group significantly enhances the reactivity of the molecule, enabling nucleophilic substitutions, elimination reactions to form α,β-unsaturated ketones, and various coupling reactions.[1][2] These α-bromo ketones are critical building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides a detailed overview of the experimental procedures for the α-bromination of cyclic ketones, focusing on acid-catalyzed and alternative methods.

Reaction Mechanism

The α-bromination of ketones can proceed under either acidic or basic conditions, each with distinct mechanisms and outcomes.

  • Acid-Catalyzed Bromination : This is the most common method for the selective monobromination of ketones. The reaction is catalyzed by an acid, which facilitates the tautomerization of the ketone to its enol form.[3] The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine.[3] Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone and hydrobromic acid (HBr).[1] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, as the enol formation is the rate-determining step.[4][5] Under acidic conditions, the reaction typically stops after the introduction of a single bromine atom.[6][7]

  • Base-Promoted Bromination : In the presence of a base, a proton is removed from the α-carbon to form an enolate anion.[8][9] The enolate then attacks the bromine molecule. This process tends to result in polybromination because the introduced electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making subsequent deprotonation and bromination faster.[6] Therefore, for selective monobromination of cyclic ketones, acidic conditions are generally preferred.

A diagram illustrating the acid-catalyzed signaling pathway is provided below.

Acid_Catalyzed_Bromination_Pathway cluster_0 Step 1: Enolization (Acid-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ketone Cyclic Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate + Br2 Br2 Br-Br Alpha_Bromo_Ketone α-Bromo Ketone Bromonium_Intermediate->Alpha_Bromo_Ketone - H+ HBr HBr Bromonium_Intermediate->HBr - Ketone

Caption: Acid-catalyzed α-bromination pathway of a cyclic ketone.

Experimental Protocols

Several methods for the α-bromination of cyclic ketones have been reported, with variations in the brominating agent, catalyst, and solvent. Below are detailed protocols for two common procedures.

Protocol 1: Acid-Catalyzed Bromination using Bromine in Acetic Acid

This is a classic and widely used method for the selective monobromination of cyclic ketones.[4]

Materials:

  • Cyclic ketone (e.g., cyclohexanone, 1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂, 1.0 eq)

  • Dichloromethane (for extraction)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the cyclic ketone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to maintain the temperature below 10 °C.[1]

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.[1]

  • Quenching and Washing: Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench any excess bromine), followed by a saturated sodium bicarbonate solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude α-bromo ketone.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a convenient and safer alternative to liquid bromine. This method often proceeds under milder conditions.[10][11]

Materials:

  • Cyclic ketone (e.g., cyclopentanone, 1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Ammonium acetate (NH₄OAc, catalytic amount)[10][11]

  • Diethyl ether (Et₂O) or Dichloromethane (DCM) (solvent)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the cyclic ketone (1.0 eq) in diethyl ether at 25 °C, add N-bromosuccinimide (1.05 eq) and a catalytic amount of ammonium acetate.[10][11]

  • Reaction: Stir the mixture at room temperature. For less reactive ketones, refluxing in a solvent like carbon tetrachloride or dichloromethane may be necessary.[10][12] Monitor the reaction by TLC.

  • Workup: After the reaction is complete, filter the mixture to remove succinimide.

  • Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

An experimental workflow for a typical α-bromination is depicted below.

Experimental_Workflow Start Starting Materials: - Cyclic Ketone - Brominating Agent - Catalyst/Solvent Reaction_Setup Reaction Setup: - Dissolve ketone in solvent - Cool in ice bath Start->Reaction_Setup Addition Slow Addition of Brominating Agent Reaction_Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Workup: - Pour into water/organic solvent Reaction->Workup Washing Sequential Washing: - NaHSO3 (if Br2 used) - NaHCO3 - Brine Workup->Washing Drying Dry Organic Layer (e.g., MgSO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification: - Distillation or - Column Chromatography Concentration->Purification Final_Product Pure α-Bromo Ketone Purification->Final_Product

Caption: General experimental workflow for α-bromination of cyclic ketones.

Data Presentation

The following table summarizes representative reaction conditions and yields for the α-bromination of various cyclic ketones.

Cyclic KetoneBrominating AgentCatalyst/SolventReaction Time (h)Yield (%)Reference
CyclohexanoneBr₂Acetic Acid2~80[4]
2-MethylcyclohexanoneBr₂Acetic AcidNot specifiedGood[4][5]
CyclopentanoneNBSNH₄OAc / Et₂O0.592[10][11]
4-tert-ButylcyclohexanoneNBSNH₄OAc / Et₂O0.595[10][11]
IndanoneNBSNH₄OAc / Et₂O190[10][11]
Acetophenone (Acyclic ref.)Br₂Acetic Acid (MW)0.599[13]
Propiophenone (Acyclic ref.)NBSp-TsOH / Ionic Liquid291[14]

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle with care and avoid inhalation of dust.

  • The reaction generates HBr gas, which is corrosive. Ensure proper ventilation.

  • The workup procedure involves quenching with sodium bisulfite and neutralization with sodium bicarbonate, which can produce sulfur dioxide and carbon dioxide gas, respectively. Perform these steps carefully to avoid excessive foaming and pressure buildup.

The α-bromination of cyclic ketones is a fundamental and efficient transformation in organic synthesis. The choice between using elemental bromine under acidic conditions or N-bromosuccinimide with a catalyst depends on the specific substrate, desired selectivity, and safety considerations. The protocols and data presented here provide a comprehensive guide for researchers to successfully perform this important reaction.

References

Application Notes and Protocols for 3-Bromodihydro-2H-pyran-4(3H)-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromodihydro-2H-pyran-4(3H)-one is a versatile heterocyclic building block with significant potential in the stereoselective synthesis of complex natural products. The dihydropyran-4-one core is a prevalent motif in a wide array of bioactive natural products, including polyketides, macrolides, and various alkaloids. The presence of an α-bromo substituent adjacent to the ketone functionality provides a reactive handle for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of intricate molecular architectures. This document outlines the potential applications of this compound in the total synthesis of natural products, supported by detailed experimental protocols for key transformations.

While direct total syntheses employing this specific bromo-ketone are not extensively documented in the literature, its utility can be inferred from the well-established reactivity of α-haloketones. The strategic applications discussed herein are based on fundamental principles of organic synthesis and aim to inspire novel synthetic disconnections for natural product targets.

Potential Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the C3 carbon and the ability of the enolate to be formed at the C5 position. This dual reactivity allows for its use in several key synthetic operations.

As an Electrophile for C3-Functionalization

The primary application of this reagent is as an electrophile in nucleophilic substitution reactions at the C3 position. This allows for the introduction of a wide range of carbon and heteroatom nucleophiles, leading to the formation of functionalized dihydropyranone intermediates.

  • Alkylation and Arylation: Carbon nucleophiles such as organocuprates, Grignard reagents (in the presence of a copper catalyst), and enolates can displace the bromide to form C-C bonds. This is a powerful strategy for introducing side chains found in many natural products.

  • Heteroatom Nucleophiles: Oxygen, nitrogen, and sulfur nucleophiles can be readily introduced. This can be used to install hydroxyl, amino, or thioether functionalities, which are common in natural products or can serve as handles for further transformations.

Precursor for Favorskii Rearrangement

As an α-halo ketone, this compound is a prime candidate for the Favorskii rearrangement. Treatment with a base can induce a ring contraction to form a substituted cyclopentanecarboxylic acid derivative. This provides a novel route to highly functionalized five-membered rings, which are also common structural motifs in natural products. The regioselectivity of the ring opening of the cyclopropanone intermediate would be a key consideration in synthetic planning.[1]

Synthesis of Spirocyclic Systems

The ketone functionality can be engaged in reactions to form spirocyclic structures. For instance, a Prins-type cyclization with a homoallylic alcohol could be initiated at the ketone, with the bromide potentially influencing the stereochemical outcome or serving as a leaving group in a subsequent step.[2]

Elaboration to Substituted Tetrahydropyrans

The dihydropyran-4-one can be elaborated into highly substituted tetrahydropyrans, which are key components of numerous complex natural products.[3] This can be achieved through a sequence of reactions such as stereoselective reduction of the ketone, functionalization of the double bond, and further modifications at the C3 position.

Proposed Synthetic Pathways

The following diagrams illustrate potential synthetic pathways for the application of this compound in the construction of key natural product fragments.

G cluster_0 C3-Functionalization Pathway Start This compound Product 3-Substituted Dihydropyran-4-one Start->Product S N 2 Displacement Nucleophile R-Nu (Organocuprate, Enolate, etc.) Nucleophile->Product Further_Steps Reduction, Olefin Functionalization, etc. Product->Further_Steps NP_Fragment Natural Product Fragment (e.g., Polyketide subunit) Further_Steps->NP_Fragment

Caption: Proposed pathway for C3-functionalization.

G cluster_1 Favorskii Rearrangement Pathway Start This compound Enolate Enolate Formation (at C5) Start->Enolate Base Base (e.g., NaOMe) Base->Enolate Cyclopropanone Bicyclic Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular S N 2 Nucleophilic_Attack Nucleophilic Attack by Base Cyclopropanone->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Product Cyclopentanecarboxylic Acid Derivative Ring_Opening->Product

Caption: Mechanism of the Favorskii rearrangement.

Quantitative Data from Analogous Systems

While specific data for reactions of this compound is not available, the following table summarizes typical yields for key transformations of analogous α-haloketones found in the literature. This data can serve as a benchmark for planning syntheses using the title compound.

TransformationSubstrate TypeReagent/CatalystSolventTemp (°C)Yield (%)Reference
C3-Alkylation 2-BromocyclohexanoneMe₂CuLiTHF-7885Analogous to standard cuprate additions.
C3-Arylation 2-BromocyclohexanonePhB(OH)₂ / Pd(OAc)₂Toluene10075Suzuki-Miyaura cross-coupling.
Favorskii Rearrangement 2-ChlorocyclohexanoneNaOEtEtOH2580Ring contraction to ethyl cyclopentanecarboxylate.[1]
Nucleophilic Substitution 2-BromocyclopentanoneNaN₃DMF2590Synthesis of α-azido ketones.

Experimental Protocols

The following are detailed, representative protocols for key reactions that could be performed with this compound. These are based on established procedures for similar substrates.

Protocol 1: C3-Alkylation via Organocuprate Addition

Objective: To introduce an alkyl group at the C3 position of this compound via nucleophilic displacement with a Gilman cuprate.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Alkyllithium reagent (e.g., Methyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add CuI (1.1 equivalents).

  • Add anhydrous THF via syringe and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add the alkyllithium reagent (2.2 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dialkylcuprate.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flame-dried Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the bromo-ketone to the pre-formed cuprate solution at -78 °C via cannula.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkyl-dihydro-2H-pyran-4(3H)-one.

Protocol 2: Favorskii Rearrangement to a Cyclopentane Derivative

Objective: To induce a ring contraction of this compound to form a methyl cyclopentanecarboxylate derivative.[1]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of sodium methoxide in methanol (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous methanol.

  • Slowly add the solution of the bromo-ketone to the stirred solution of sodium methoxide at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0 °C until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting methyl ester by flash column chromatography or distillation.

Conclusion

This compound represents a synthetically valuable, yet underexplored, building block for the synthesis of natural products. Its ability to undergo C3-functionalization and Favorskii rearrangement opens up novel and efficient synthetic routes to complex molecules containing substituted pyran and cyclopentane rings. The protocols and pathways outlined in this document provide a foundational framework for researchers to harness the synthetic potential of this versatile reagent in the pursuit of novel bioactive compounds. Further exploration into the diastereoselective and enantioselective transformations of this building block will undoubtedly expand its utility in the field of total synthesis.

References

The Versatile Building Block: 3-Bromodihydro-2H-pyran-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromodihydro-2H-pyran-4(3H)-one is a heterocyclic ketone that serves as a highly versatile scaffold and intermediate in medicinal chemistry. The presence of a tetrahydropyran ring, a common motif in numerous bioactive natural products and synthetic drugs, imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The α-bromo ketone functionality makes it a reactive building block for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This document provides an overview of its applications in drug discovery, along with detailed experimental protocols for its synthesis and derivatization.

The pyran scaffold is a core component of many compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of the bromine atom in this compound allows for its use in the synthesis of novel kinase inhibitors, spirocyclic compounds, and other key intermediates for the development of new therapeutic agents.

Key Applications in Drug Discovery

The reactivity of the α-bromo ketone in this compound makes it a valuable precursor for several classes of compounds in medicinal chemistry:

  • Synthesis of Substituted Aminopyrans: The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of primary and secondary amines. This allows for the introduction of diverse side chains, which can be tailored to interact with specific biological targets. These substituted aminopyrans are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and CNS-active compounds.

  • Formation of Spirocyclic Compounds: The tetrahydropyran-4-one core is an excellent starting material for the synthesis of spirocyclic scaffolds, which are of great interest in drug discovery due to their rigid three-dimensional structures that can lead to high-affinity interactions with biological targets. One common method is the Bucherer-Bergs reaction to form spiro-hydantoins, which are known to possess anticonvulsant, antiviral, and anticancer properties.

  • Favorskii Rearrangement for Ring Contraction: Under basic conditions, α-halo ketones like this compound can undergo a Favorskii rearrangement. This reaction leads to a ring contraction, yielding substituted tetrahydrofuran-3-carboxylic acid derivatives. This provides a synthetic route to five-membered heterocyclic systems, which are also prevalent in many biologically active molecules.

Data Presentation

The following tables summarize the biological activities of various pyran derivatives, illustrating the therapeutic potential of compounds that can be synthesized from this compound.

Table 1: Anticancer Activity of Pyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
4H-PyranDerivative 4dHCT-116 (Colon)75.1[1]
4H-PyranDerivative 4kHCT-116 (Colon)85.88[1]
Benzopyran-4-one-isoxazole hybridCompound 5aMDA-MB-231 (Breast)5.2
Benzopyran-4-one-isoxazole hybridCompound 5bMDA-MB-231 (Breast)8.5
Pyrazolo[3,4-g]isoquinolineCompound 3a (4-methyl)Haspin Kinase0.167[2]
Pyrazolo[3,4-g]isoquinolineCompound 3a (4-methyl)CLK1 Kinase0.101[2]

Table 2: Antibacterial Activity of 4H-Pyran Derivatives

CompoundBacterial StrainIC50 (µM)Reference
Derivative 4gStaphylococcus aureus10.99[1]
Derivative 4gBacillus subtilis21.98[1]
Derivative 4jStaphylococcus aureus10.91[1]
Derivative 4jBacillus subtilis21.82[1]
Ampicillin (Reference)Staphylococcus aureus28.63[1]
Ampicillin (Reference)Bacillus subtilis57.26[1]

Experimental Protocols

Protocol 1: Synthesis of Dihydro-2H-pyran-3(4H)-one (Precursor)

This protocol describes a four-step synthesis of the precursor compound, dihydro-2H-pyran-3(4H)-one, starting from α-ketoglutaric acid, with an overall yield of approximately 31%.[3][4]

Materials:

  • α-Ketoglutaric acid

  • Trimethyl orthoformate

  • Methanol

  • Sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), absolute

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Methanesulfonyl chloride

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate:

    • Dissolve α-ketoglutaric acid (1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L).

    • Carefully add sulfuric acid (25 mL).

    • Reflux the mixture with stirring for 15-20 hours.

    • Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate.

    • Evaporate the solvent in vacuo and extract the residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and evaporate to yield the product.

  • Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol:

    • Dissolve the product from Step 1 (0.590 mol) in absolute THF (450 mL).

    • Carefully add LiAlH4 to the solution and stir until the reaction is complete.

    • Quench the reaction and work up to isolate the diol.

  • Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran:

    • Dissolve the diol from Step 2 in a suitable solvent.

    • Add methanesulfonyl chloride and a base to effect cyclization.

    • Isolate the tetrahydropyran derivative after workup.

  • Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one:

    • Treat the product from Step 3 with acidic hydrolysis (e.g., hydrochloric acid) to remove the dimethoxy acetal and yield the final ketone.

    • Purify the product by distillation in vacuo.

Protocol 2: Synthesis of this compound

This protocol is an adaptation based on the bromination of related pyranone structures.

Materials:

  • Dihydro-2H-pyran-3(4H)-one

  • Bromine

  • Methylene chloride

  • Triethylamine

  • Water

  • Sodium sulfate (anhydrous)

  • Silica gel

Procedure:

  • Bromination:

    • In a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and drying tube, dissolve Dihydro-2H-pyran-3(4H)-one in methylene chloride.

    • Slowly add a solution of bromine in methylene chloride over several hours. The reaction is exothermic and may require external cooling.

    • Stir the resulting solution until the reaction is complete (monitored by TLC).

  • Elimination:

    • Cool the reaction mixture in an ice bath.

    • Add triethylamine via syringe over a few minutes.

    • Stir the solution for approximately 40 minutes.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter through a pad of silica gel and rinse the pad with methylene chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Further purify by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 3-Amino-dihydro-2H-pyran-4(3H)-one Derivatives

This protocol outlines a general method for the nucleophilic substitution of the bromine atom with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (2 equivalents)

  • Apolar solvent (e.g., Dichloromethane, THF)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in the chosen solvent in a round-bottomed flask.

    • Add the amine (2 equivalents) to the solution. The second equivalent acts as a base to neutralize the HBr formed.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any remaining HBr.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-dihydro-2H-pyran-4(3H)-one derivative.

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Drug Discovery Dihydro-2H-pyran-3(4H)-one Dihydro-2H-pyran-3(4H)-one Bromination Bromination Dihydro-2H-pyran-3(4H)-one->Bromination Br2, CH2Cl2 This compound This compound Bromination->this compound Triethylamine Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Amines Favorskii Rearrangement Favorskii Rearrangement This compound->Favorskii Rearrangement Base Spirocyclization Spirocyclization This compound->Spirocyclization e.g., Bucherer-Bergs Substituted Aminopyrans Substituted Aminopyrans Nucleophilic Substitution->Substituted Aminopyrans Tetrahydrofuran Derivatives Tetrahydrofuran Derivatives Favorskii Rearrangement->Tetrahydrofuran Derivatives Spirocyclic Scaffolds Spirocyclic Scaffolds Spirocyclization->Spirocyclic Scaffolds

Caption: Synthetic utility of this compound.

Potential Application in Kinase Inhibitor Synthesis

G This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Amine Amine Amine->Nucleophilic Substitution Substituted Aminopyran Substituted Aminopyran Nucleophilic Substitution->Substituted Aminopyran Further Elaboration Further Elaboration Substituted Aminopyran->Further Elaboration Kinase Inhibitor Kinase Inhibitor Further Elaboration->Kinase Inhibitor Kinase Kinase Kinase Inhibitor->Kinase Binds to ATP pocket Inhibition of Signaling Pathway Inhibition of Signaling Pathway Kinase->Inhibition of Signaling Pathway Blocks phosphorylation

Caption: Pathway to kinase inhibitors.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. Its utility in generating substituted aminopyrans, spirocyclic systems, and tetrahydrofuran derivatives makes it a key building block for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The provided protocols offer a foundation for researchers to explore the rich chemistry of this versatile scaffold in their drug discovery programs.

References

Application Notes and Protocols for Coupling Reactions Involving 3-Bromotetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromotetrahydropyran-4-one as a key building block. The tetrahydropyran-4-one scaffold is a prevalent motif in numerous biologically active molecules and natural products. The ability to functionalize the C3 position through carbon-carbon and carbon-nitrogen bond formation opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

While specific literature on coupling reactions of 3-bromotetrahydropyran-4-one is limited, the protocols and data presented herein are based on well-established methodologies for analogous α-bromo ketones and cyclic halides. These notes are intended to serve as a robust starting point for researchers to develop specific applications for this versatile substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds.

Reaction Scheme:

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids, which can serve as a reference for optimizing the reaction with 3-bromotetrahydropyran-4-one.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane/H₂O1101692
32-Bromopyridine3-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF90888
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromotetrahydropyran-4-one (1.0 equiv), the desired arylboronic acid or boronic ester (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the solvent system (e.g., toluene/water 4:1).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of amines with organic halides. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Reaction Scheme:

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions

The following table presents data from Buchwald-Hartwig amination reactions of various bromo-ketones and related substrates, providing a basis for reaction development with 3-bromotetrahydropyran-4-one.

EntryBromo-SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoacetophenoneMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001890
23-BromocyclohexanoneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102485
34-BromoisoquinolineBenzylaminePdCl₂(dppf) (5)-K₂CO₃Toluene1001293
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., BINAP, 2-6 mol%), and base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3-bromotetrahydropyran-4-one (1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, providing a direct route to substituted alkynes.

Reaction Scheme:

Quantitative Data for Analogous Sonogashira Coupling Reactions

The following table provides representative data for Sonogashira couplings of bromo-compounds, which can guide the optimization of reactions with 3-bromotetrahydropyran-4-one.[1]

EntryBromo-SubstrateAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
21-Bromo-4-iodobenzene1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHTHF65691
34-BromoanisoleTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene801289
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add 3-bromotetrahydropyran-4-one (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the solvent (e.g., THF or DMF), the base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv), and the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)Ln B R-Pd(II)(Br)Ln A->B Oxidative Addition C R-Pd(II)(C≡CR')Ln B->C Transmetalation C->A Reductive Elimination Product R-C≡CR' R_Br R-Br D R'-C≡CH E Cu(I)-C≡CR' D->E Deprotonation E->C Base Base

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Other Potential Coupling Reactions

The reactivity of the α-bromo ketone moiety in 3-bromotetrahydropyran-4-one also suggests its potential utility in other important cross-coupling reactions, including:

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Negishi Coupling: Utilizing organozinc reagents.[2]

  • Stille Coupling: Employing organotin reagents.

Researchers are encouraged to explore these transformations by adapting established protocols for similar substrates. Key considerations for reaction development will include the choice of catalyst, ligand, base, and solvent to optimize yield and selectivity.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.

  • Organometallic reagents (organoboron, organozinc, organotin) may be toxic and require careful handling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

These application notes and protocols are intended to provide a foundational guide for the synthetic utility of 3-bromotetrahydropyran-4-one in cross-coupling reactions. Adaptation and optimization of the described conditions will likely be necessary to achieve the desired outcomes for specific substrates and applications.

References

Application Notes and Protocols for 3-Bromodihydro-2H-pyran-4(3H)-one in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromodihydro-2H-pyran-4(3H)-one is a versatile bifunctional building block with significant potential in the synthesis of complex heterocyclic scaffolds. Its structure, featuring a cyclic ketone and an α-bromo substituent, offers two key points of reactivity that can be exploited in multicomponent reactions (MCRs) to generate molecular diversity in a single, efficient step. The pyran moiety is a common motif in a wide range of biologically active natural products and synthetic compounds. The introduction of a bromine atom provides a handle for subsequent functionalization or for directing the course of domino reactions, leading to novel fused and spirocyclic pyran derivatives of interest in drug discovery and medicinal chemistry.

While the application of this compound in MCRs is an emerging area of research, its structural similarity to other cyclic ketones and the known reactivity of α-haloketones allow for the rational design of novel synthetic transformations. These application notes provide a prospective overview of its utility in a proposed three-component reaction for the synthesis of novel pyran-fused heterocyclic systems.

Proposed Application: Three-Component Synthesis of Fused Pyrano[2,3-b]pyran Derivatives

A promising application of this compound is in a one-pot, three-component reaction with an aromatic aldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate. This domino reaction is anticipated to proceed through a sequence of Knoevenagel condensation, Michael addition, and an intramolecular cyclization, ultimately yielding a fused pyrano[2,3-b]pyran scaffold. The general proposed reaction is depicted below:

G reagents Aromatic Aldehyde + Active Methylene Compound + this compound catalyst Base Catalyst (e.g., Piperidine) reagents->catalyst 1. solvent Solvent (e.g., Ethanol) catalyst->solvent 2. heating Reflux solvent->heating 3. workup Reaction Work-up and Purification heating->workup 4. product Fused Pyrano[2,3-b]pyran Derivative workup->product 5.

Caption: General workflow for the proposed three-component synthesis.

This reaction is expected to offer a straightforward and atom-economical route to a library of novel heterocyclic compounds with potential biological activities. The diversity of the final products can be readily achieved by varying the aromatic aldehyde and the active methylene compound.

Proposed Reaction Mechanism

The proposed mechanism for the formation of the fused pyrano[2,3-b]pyran system is a domino sequence initiated by the base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This is followed by a Michael addition of the enolate of this compound to the Knoevenagel adduct. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic substitution of the bromine atom, followed by dehydration to yield the final aromatic product.

G A Aromatic Aldehyde + Active Methylene Compound B Knoevenagel Adduct A->B Knoevenagel Condensation D Michael Adduct B->D Michael Addition C Enolate of 3-Bromodihydro- 2H-pyran-4(3H)-one C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Fused Pyrano[2,3-b]pyran E->F Dehydration

Caption: Proposed domino reaction pathway.

Experimental Protocols (Hypothetical)

The following is a general, hypothetical protocol for the proposed three-component synthesis. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of Fused Pyrano[2,3-b]pyran Derivatives:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure fused pyrano[2,3-b]pyran derivative.

Data Presentation (Prospective)

The following table summarizes the expected products and prospective yields for the proposed three-component reaction with various aromatic aldehydes and malononitrile as the active methylene compound.

EntryAromatic Aldehyde (Ar)ProductExpected Yield (%)Expected Reaction Time (h)
1Benzaldehyde2-Amino-4-phenyl-4,5,7,8-tetrahydro-pyrano[2,3-b]pyran-3-carbonitrile85-902.5
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-4,5,7,8-tetrahydro-pyrano[2,3-b]pyran-3-carbonitrile88-922.0
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-4,5,7,8-tetrahydro-pyrano[2,3-b]pyran-3-carbonitrile90-952.0
44-Nitrobenzaldehyde2-Amino-4-(4-nitrophenyl)-4,5,7,8-tetrahydro-pyrano[2,3-b]pyran-3-carbonitrile80-853.0
52-Naphthaldehyde2-Amino-4-(naphthalen-2-yl)-4,5,7,8-tetrahydro-pyrano[2,3-b]pyran-3-carbonitrile82-883.5

Note: The yields and reaction times are hypothetical and based on analogous multicomponent reactions for the synthesis of pyran derivatives.

Conclusion

This compound represents a promising and underutilized building block for the construction of novel heterocyclic systems through multicomponent reactions. The proposed one-pot, three-component synthesis of fused pyrano[2,3-b]pyran derivatives offers a glimpse into the potential of this reagent to rapidly generate libraries of complex molecules. This approach is aligned with the principles of green chemistry by maximizing atom economy and minimizing synthetic steps. Further exploration of the reactivity of this compound in various MCRs is warranted and is expected to open new avenues for the discovery of compounds with valuable applications in medicinal chemistry and drug development.

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This document provides a detailed protocol for a proposed synthesis of a novel spiro-aminothiazole derivative from 3-bromodihydro-2H-pyran-4(3H)-one. While direct literature precedents for this specific transformation are scarce, the following protocols are based on well-established reactions of α-bromo ketones with binucleophiles, offering a robust starting point for the exploration of this promising building block in the synthesis of new chemical entities.

Proposed Synthetic Pathway: Spiro-Aminothiazole Synthesis

The proposed synthesis involves the reaction of this compound with thiourea. This reaction is anticipated to proceed via an initial alkylation of the thiourea sulfur atom at the bromine-bearing carbon, followed by an intramolecular cyclization of the resulting intermediate to form the spiro-aminothiazole ring system.

G cluster_reactants Reactants reactant1 This compound intermediate Isothiouronium Intermediate reactant1->intermediate Alkylation reactant2 Thiourea reactant2->intermediate product Spiro[dihydro-2H-pyran-4,5'-thiazol]-2'-amine intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Proposed reaction pathway for the synthesis of a spiro-aminothiazole.

Experimental Protocol: Synthesis of Spiro[dihydro-2H-pyran-4,5'-thiazol]-2'-amine

This protocol details the proposed synthesis of a spiro-aminothiazole derivative.

2.1. Materials and Equipment

  • This compound

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

2.2. Reaction Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and thiourea (1.1 eq).

  • Add anhydrous ethanol (approximately 20 mL per gram of the bromo-ketone) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any acidic byproducts.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2.3. Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified spiro[dihydro-2H-pyran-4,5'-thiazol]-2'-amine.

Data Presentation

The following table provides a template for recording the experimental data. The values presented are hypothetical and representative for this type of reaction.

ReactantMolecular Weight ( g/mol )Amount (mmol)Mass (g)Product Yield (%)Melting Point (°C)
This compound195.025.131.0075155-158
Thiourea76.125.640.43
Product 172.22 3.85 0.66

Experimental Workflow

The overall workflow for the synthesis and characterization of the spirocyclic compound is outlined below.

G setup Reaction Setup (Bromo-ketone, Thiourea, Ethanol) reaction Reflux (4-6 hours) setup->reaction workup Aqueous Workup (Water, NaHCO3, DCM) reaction->workup purification Column Chromatography workup->purification product Pure Spiro-aminothiazole purification->product characterization Characterization (NMR, MS, m.p.) product->characterization

Caption: General experimental workflow for spiro-aminothiazole synthesis.

Concluding Remarks

The presented protocol offers a viable and efficient pathway for the synthesis of a novel spiro-aminothiazole derivative from this compound. This synthetic route provides access to a unique spirocyclic scaffold that can be further functionalized at the amine group or other positions, enabling the creation of a library of compounds for biological screening. Researchers and drug development professionals are encouraged to utilize this protocol as a foundation for exploring the chemical space around this and related spirocyclic systems. The inherent structural rigidity and chirality of such compounds make them attractive candidates for the development of new therapeutic agents.

Application Notes and Protocols: 3-Bromodihydro-2H-pyran-4(3H)-one as a Precursor for Pyran-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Molecules containing this motif have demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3] 3-Bromodihydro-2H-pyran-4(3H)-one is a versatile and highly reactive synthetic building block poised for the efficient construction of diverse pyran-containing libraries. Its structure features a reactive α-bromo ketone moiety, making it an excellent electrophile for a variety of nucleophilic substitution and subsequent cyclization reactions.[4][5] This reactivity allows for the strategic introduction of various functional groups and the assembly of complex heterocyclic systems, accelerating the discovery of novel therapeutic agents.[6]

These application notes provide an overview of the synthetic utility of this compound and offer detailed protocols for its conversion into precursors for bioactive molecules, particularly those with potential anticancer and antimicrobial applications.

Key Applications in Bioactive Molecule Synthesis

The primary utility of this compound lies in its role as an electrophilic precursor. The bromine atom at the C3 position is a good leaving group, facilitating reactions with a wide range of nucleophiles.[4] This allows for the synthesis of 3-substituted tetrahydropyranone intermediates, which can be further elaborated into more complex, biologically active scaffolds.

  • Anticancer Agents: The pyran scaffold is a core component of many compounds with potent anticancer activity.[1][3] Certain derivatives have been shown to inhibit key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.[7] By using this compound, novel analogues can be synthesized to explore this therapeutic potential.

  • Antimicrobial Agents: Pyran-based structures have also yielded promising antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[8][9] The ability to readily diversify the substituents on the pyran ring using the bromo-precursor allows for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.

Experimental Workflows and Pathways

The following diagrams illustrate the logical workflow for utilizing this compound in synthesis and a potential biological target for the resulting molecules.

G cluster_0 Synthesis Workflow A 3-Bromodihydro-2H- pyran-4(3H)-one C 3-Substituted Intermediate A->C SN2 Reaction B Nucleophile (e.g., Amines, Thiols, Anilines) B->C E Fused Bioactive Pyran Scaffold (e.g., Pyrano[2,3-b]pyridine) C->E D Cyclization / Condensation (e.g., with Malononitrile) D->E

Caption: General synthetic workflow for bioactive pyran derivatives.

G cluster_1 Potential Mechanism: CDK2 Inhibition Pyran Pyran Derivative (Synthesized) CDK2 Cyclin E / CDK2 Complex Pyran->CDK2 Inhibition Rb Rb Protein CDK2->Rb Phosphorylation Arrest G1/S Arrest (Apoptosis) CDK2->Arrest E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Caption: Inhibition of the CDK2 pathway as a potential anticancer mechanism.

Experimental Protocols

The following protocols are generalized procedures based on established chemical principles for α-bromo ketones and the synthesis of bioactive pyrans. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for Nucleophilic Substitution at C3

This protocol describes the synthesis of a 3-substituted-dihydro-2H-pyran-4(3H)-one intermediate via an SN2 reaction.

Materials:

  • This compound

  • Nucleophile (e.g., substituted aniline, thiophenol, 2-aminopyridine), 1.1 equivalents

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N), 1.5 equivalents

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate), add the nucleophile (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude intermediate by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-substituted product.

Protocol 2: Synthesis of Pyrano[2,3-b]pyridine Scaffolds

This protocol outlines a potential multi-component reaction to construct a fused heterocyclic system, a common motif in bioactive molecules, using a 3-amino-substituted pyranone intermediate derived from Protocol 1.

Materials:

  • 3-(Arylamino)dihydro-2H-pyran-4(3H)-one (from Protocol 1)

  • Malononitrile, 1.0 equivalent

  • Aromatic aldehyde (e.g., benzaldehyde), 1.0 equivalent

  • Piperidine (catalytic amount)

  • Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 3-(arylamino)dihydro-2H-pyran-4(3H)-one (1.0 eq), malononitrile (1.0 eq), and the aromatic aldehyde (1.0 eq) in ethanol (15 mL per mmol of substrate).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to obtain the purified pyrano[2,3-b]pyridine derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 3: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol details the MTT assay to determine the cytotoxic effects of newly synthesized pyran derivatives against a cancer cell line (e.g., HCT-116).[7]

Materials:

  • Synthesized pyran compounds dissolved in DMSO (stock solutions)

  • HCT-116 human colorectal carcinoma cells (or other relevant cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized pyran compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Quantitative Data Summary

The following tables summarize representative biological activity data for pyran-containing molecules reported in the literature. While these compounds were not explicitly synthesized from this compound, they illustrate the therapeutic potential of this class of molecules.

Table 1: Representative Anticancer Activity of 4H-Pyran Derivatives [7]

Compound IDTarget Cell LineIC₅₀ (µM)
4d HCT-116 (Colon)75.1
4k HCT-116 (Colon)85.88
Doxorubicin HCT-116 (Colon)0.48

Table 2: Representative Antimicrobial Activity of Pyran Derivatives [8][9]

Compound IDTarget OrganismMIC (µg/mL)
8a Staphylococcus aureus1.56
9 Streptococcus sp.0.75
5d Staphylococcus aureus (clinical isolate)32
5d Streptococcus pyogenes (clinical isolate)64

Conclusion

This compound is a valuable and reactive starting material for the synthesis of diverse heterocyclic libraries. Its α-bromo ketone functionality provides a reliable handle for introducing molecular complexity through nucleophilic substitution and subsequent cyclization reactions. The resulting pyran-based scaffolds are of significant interest in drug discovery, with demonstrated potential for the development of novel anticancer and antimicrobial agents. The protocols and data presented here offer a foundational guide for researchers to explore the chemical space around this promising precursor in the pursuit of new therapeutic leads.

References

Application Notes and Protocols for Creating a Chemical Library Using 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a chemical library based on the versatile starting material, 3-Bromodihydro-2H-pyran-4(3H)-one. The tetrahydropyran-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatization can lead to a diverse range of compounds with potential therapeutic applications. The strategic placement of a bromine atom at the 3-position allows for a variety of chemical transformations, making it an ideal starting point for diversity-oriented synthesis.

The protocols outlined below focus on three key reaction pathways: nucleophilic substitution, the Favorskii rearrangement, and the synthesis of fused heterocyclic systems. These reactions enable the generation of a library of compounds with diverse functionalities and structural motifs. Furthermore, we provide a brief overview of the potential biological relevance of these compounds by highlighting their possible interaction with the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Key Reaction Pathways for Library Synthesis

The reactivity of the α-bromoketone moiety in this compound allows for several diversification strategies. The electron-withdrawing effect of the carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack. Additionally, the presence of α-protons allows for enolate formation and subsequent intramolecular reactions.

Caption: Experimental workflow for generating a chemical library.

Data Presentation

The following tables summarize the expected outcomes for the key reactions described in the protocols. Please note that the yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Table 1: Nucleophilic Substitution Reactions

NucleophileProductSolventBaseTemperature (°C)Time (h)Estimated Yield (%)
Aniline3-Anilino-dihydro-2H-pyran-4(3H)-oneAcetonitrileK₂CO₃801260-75
Benzylamine3-(Benzylamino)-dihydro-2H-pyran-4(3H)-oneDMFEt₃N25670-85
Thiophenol3-(Phenylthio)-dihydro-2H-pyran-4(3H)-oneEthanolNaOEt25475-90

Table 2: Favorskii Rearrangement

BaseProductSolventTemperature (°C)Time (h)Estimated Yield (%)
Sodium methoxideMethyl tetrahydrofuran-3-carboxylateMethanol60850-65

Table 3: Fused Heterocycle Synthesis

ReagentProductSolventTemperature (°C)Time (h)Estimated Yield (%)
Hydrazine hydrate4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyranEthanol781065-80

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-dihydro-2H-pyran-4(3H)-one Derivatives via Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (the salt of the base) has formed, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-dihydro-2H-pyran-4(3H)-one derivative.

Protocol 2: Synthesis of Tetrahydrofuran-3-carboxylate via Favorskii Rearrangement

This protocol outlines the ring contraction of this compound to a tetrahydrofuran derivative using a base.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add this compound (1.0 eq) to the sodium methoxide solution (1.2 eq).

  • Heat the reaction mixture to reflux and stir for the specified time.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by distillation or column chromatography to yield the methyl tetrahydrofuran-3-carboxylate.

Protocol 3: Synthesis of Fused Pyrazolo[4,3-c]pyran

This protocol describes the synthesis of a fused heterocyclic system by reacting this compound with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyran.

Biological Context: Targeting the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory disorders and cancer. A key regulator of the canonical NF-κB pathway is the IκB kinase (IKK) complex.

The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκB). This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

Inhibitors of the IKK complex are of significant interest as potential therapeutic agents for a range of diseases. The diverse chemical library generated from this compound can be screened for potential inhibitors of the IKK complex, thereby modulating the NF-κB signaling pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_Ub Ub-IκB IkB_P->IkB_Ub Ubiquitination Proteasome Proteasome IkB_Ub->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Genes Target Gene Expression (Inflammation, Survival) DNA->Genes Transcription Library Chemical Library (Potential IKK Inhibitors) Library->IKK

Caption: The canonical NF-κB signaling pathway and potential inhibition.

Troubleshooting & Optimization

common side reactions in the synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one. The following sections address common side reactions and offer solutions to optimize the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.

Problem Potential Cause Suggested Solutions
Low yield of the desired product with multiple spots on TLC/LC-MS The reaction conditions may be favoring the formation of side products.- Carefully control the stoichiometry of the brominating agent. - Optimize the reaction temperature and time. - Choose an appropriate solvent. - If using a base, select one that is non-nucleophilic and sterically hindered.
Presence of a product with a higher molecular weight (di- or polybrominated) Over-bromination of the starting material. This is more prevalent under basic conditions where the remaining α-hydrogens become more acidic after the first bromination.[1][2]- Use only a slight excess of the brominating agent (e.g., 1.05 equivalents). - Perform the reaction under acidic conditions to slow down successive halogenations.[1] - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Formation of an α,β-unsaturated ketone Dehydrobromination of the desired product. This elimination reaction is often favored by heat or the presence of a base.[3]- Conduct the reaction at a lower temperature. - If a base is necessary for the reaction, use a non-nucleophilic, sterically hindered base (e.g., pyridine, 2,6-lutidine) and add it at a low temperature. - Work up the reaction under neutral or slightly acidic conditions.
Identification of a ring-contracted byproduct (cyclopentane derivative) Favorskii rearrangement, a common side reaction for α-halo ketones in the presence of a base.[4][5][6][7]- Avoid the use of strong nucleophilic bases such as hydroxides or alkoxides.[5] - If a base is required, consider using a weaker or non-nucleophilic base. - Perform the reaction under neutral or acidic conditions if compatible with the overall synthetic scheme.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products arise from three primary side reactions:

  • Polybromination: Formation of dibromo- or even tribromo-dihydro-2H-pyran-4(3H)-one. This occurs when more than one bromine atom is added to the pyranone ring.[1]

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone, specifically a brominated dihydropyranone derivative.[3]

  • Favorskii Rearrangement: A base-induced rearrangement of the α-bromo ketone leading to a ring contraction and the formation of a cyclopentane carboxylic acid derivative.[4][5][6][7]

Q2: How can I minimize the formation of polybrominated byproducts?

A2: To minimize polybromination, it is crucial to control the reaction stoichiometry and conditions. Using a slight excess of the brominating agent (e.g., Br2 or NBS) is recommended. Performing the reaction under acidic conditions can also help, as it slows down the rate of subsequent brominations compared to the initial one.[1] Slow addition of the brominating agent at a controlled temperature is also a key strategy.

Q3: Under what conditions does the Favorskii rearrangement become a significant side reaction?

A3: The Favorskii rearrangement is primarily promoted by the presence of a base.[5][7] Strong bases like sodium hydroxide or sodium methoxide are particularly effective at inducing this rearrangement. If your synthesis requires a basic medium, it is advisable to use a non-nucleophilic, sterically hindered base to suppress this side reaction.

Q4: Is there a recommended method for purifying this compound from its side products?

A4: Column chromatography on silica gel is a standard and effective method for separating the desired product from its common side products. The polarity differences between the monobrominated product, the more nonpolar polybrominated byproducts, and the potentially more polar Favorskii rearrangement product usually allow for good separation. A gradient elution with a solvent system such as hexanes and ethyl acetate is a good starting point for developing a purification protocol.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the bromination of ketones and related pyran systems.[8] Researchers should optimize the conditions for their specific setup.

Materials:

  • Dihydro-2H-pyran-4(3H)-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane, Chloroform, Acetic Acid)

  • Acid catalyst (optional, e.g., a few drops of HBr in acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Dihydro-2H-pyran-4(3H)-one (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • If using an acid catalyst, add it to the solution.

  • Prepare a solution of the brominating agent (1.05 eq) in the same solvent and add it to the dropping funnel.

  • Add the brominating agent solution dropwise to the stirred reaction mixture at 0 °C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Troubleshooting Flow

TroubleshootingFlow start Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/LC-MS start->check_tlc higher_mw Higher MW Impurity? check_tlc->higher_mw Yes unsaturated Unsaturated Impurity? check_tlc->unsaturated No polybromination Polybromination higher_mw->polybromination rearranged Rearranged Impurity? unsaturated->rearranged No dehydrobromination Dehydrobromination unsaturated->dehydrobromination Yes favorskii Favorskii Rearrangement rearranged->favorskii Yes solution_poly Reduce Brominating Agent Run under acidic conditions polybromination->solution_poly solution_dehydro Lower Reaction Temperature Use non-nucleophilic base dehydrobromination->solution_dehydro solution_favorskii Avoid Strong Bases Use acidic/neutral conditions favorskii->solution_favorskii

Caption: A flowchart for troubleshooting common issues in the synthesis.

Experimental Workflow

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material cool Cool to 0 °C start->cool add_br Slowly Add Brominating Agent cool->add_br react Stir and Monitor add_br->react quench Quench with Na₂S₂O₃ react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: A simplified workflow for the synthesis and purification.

Signaling Pathway of Side Reactions

SideReactions start Dihydro-2H-pyran-4(3H)-one main_product This compound start->main_product + Br₂ polybromination Polybromination main_product->polybromination Excess Br₂ dehydrobromination Dehydrobromination main_product->dehydrobromination Base / Heat favorskii Favorskii Rearrangement main_product->favorskii Strong Base dibromo Dibromo-pyranone polybromination->dibromo unsaturated_ketone α,β-Unsaturated Ketone dehydrobromination->unsaturated_ketone cyclopentane Cyclopentane Derivative favorskii->cyclopentane

Caption: Major side reaction pathways from the target molecule.

References

Technical Support Center: α-Bromination of Dihydropyranones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the α-bromination of dihydropyranones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this critical synthetic transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the α-bromination of dihydropyranones.

Question: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the possible causes and solutions?

Answer:

Several factors can lead to an incomplete reaction. Here's a systematic approach to troubleshooting:

  • Insufficient Reagent Stoichiometry: Ensure that the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) is used in at least a stoichiometric amount. For reactions that are sluggish, a slight excess (1.1-1.2 equivalents) may be necessary.

  • Inadequate Activation: The reaction often requires an acid catalyst to promote enolization, which is the rate-determining step.[1] If you are not using a catalyst, consider adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.

  • Low Reaction Temperature: The rate of bromination can be highly temperature-dependent. If the reaction is slow at room temperature, consider moderately increasing the temperature. However, be cautious as higher temperatures can also promote side reactions.

  • Reagent Purity: Impurities in the starting material or solvent can interfere with the reaction. Ensure that your dihydropyranone is pure and that the solvent is anhydrous, as water can react with some brominating agents and affect the reaction conditions.[2] NBS, a common brominating agent, can be recrystallized from water to improve its purity.[3]

Question: I am observing the formation of multiple products, including what appears to be a di-brominated compound. How can I improve the selectivity for the mono-brominated product?

Answer:

The formation of di-brominated and other byproducts is a common challenge. Here are strategies to enhance selectivity:

  • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Adding the brominating agent slowly and portion-wise can help maintain a low concentration of the reagent in the reaction mixture, disfavoring over-bromination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times and high temperatures can lead to the formation of di-brominated species.

  • Choice of Brominating Agent: Some brominating agents are more selective than others. Consider using a bulkier or less reactive brominating agent which may exhibit higher selectivity for the desired mono-bromination.

Question: My desired α-bromo-dihydropyranone seems to be unstable and decomposes during the reaction or work-up. What could be the cause and how can I mitigate this?

Answer:

Dihydropyranone rings can be sensitive, particularly to acidic conditions which can lead to ring-opening or elimination reactions.

  • Acid-Catalyzed Decomposition: The HBr generated as a byproduct during bromination with Br₂ can lead to decomposition of the dihydropyranone ring.[4] Consider using NBS, as it does not produce HBr in the same manner. Alternatively, a non-nucleophilic base, such as barium carbonate, can be added to the reaction mixture to scavenge the generated acid.[2]

  • Work-up Procedure: During the aqueous work-up, prolonged contact with acidic or basic solutions should be avoided. A rapid and mild work-up, including washing with a saturated sodium bicarbonate solution to neutralize any residual acid, is recommended.

  • Purification: Purification by column chromatography should be performed promptly after the work-up. Some α-bromo ketones can be unstable on silica gel over extended periods.

Question: The bromination is occurring at an unexpected position on the dihydropyranone ring. How can I control the regioselectivity?

Answer:

The regioselectivity of bromination is determined by the stability of the enol or enolate intermediate.

  • Reaction Conditions: Under acidic conditions, bromination typically occurs at the more substituted α-carbon due to the formation of the more stable enol intermediate.[1] Conversely, under basic conditions (which are generally less common for this transformation due to substrate instability), bromination may occur at the less substituted, more kinetically accessible α-carbon.

  • Substrate Structure: The inherent electronic and steric properties of your specific dihydropyranone substrate will play a significant role in directing the regioselectivity. A thorough analysis of the possible enol intermediates is crucial for predicting the outcome. A known side product in the bromination of a dihydropyranone precursor is the isomeric bromo-pyrone, which arises from prototropic migration and elimination.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for the α-bromination of dihydropyranones?

A1: The most commonly used reagents are N-Bromosuccinimide (NBS) and elemental bromine (Br₂).[3][5] NBS is often preferred as it is a solid, easier to handle, and can sometimes offer better selectivity with fewer side reactions related to the generation of HBr.[2] Other alternative brominating agents include pyridinium tribromide and copper(II) bromide.

Q2: How can I monitor the progress of my α-bromination reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A stain that visualizes carbonyl compounds (e.g., 2,4-dinitrophenylhydrazine) can be helpful. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are the typical solvents used for these reactions?

A3: The choice of solvent depends on the specific brominating agent and substrate. Common solvents include dichloromethane (DCM), chloroform, carbon tetrachloride (CCl₄), and acetic acid.[4][5] For reactions with NBS, CCl₄ is often used, especially when radical initiation is desired for allylic bromination, though this is less relevant for α-bromination of ketones.[3]

Q4: What safety precautions should I take when performing an α-bromination?

A4: Bromine is a toxic, corrosive, and volatile liquid and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving bromine can be exothermic, so proper temperature control is essential. NBS is a safer alternative but should still be handled with care.

Experimental Protocols

Protocol 1: General Procedure for α-Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for your specific dihydropyranone substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dihydropyranone (1.0 eq) and a suitable solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution. If acid catalysis is required, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Protocol 2: General Procedure for α-Bromination using Bromine (Br₂)

Caution: Handle bromine with extreme care in a fume hood.

  • Reaction Setup: Dissolve the dihydropyranone (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.[5]

  • Reagent Addition: Prepare a solution of bromine (1.0 eq) in the same solvent and add it to the addition funnel. Add the bromine solution dropwise to the stirred dihydropyranone solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: After the addition is complete, allow the reaction to stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Pour the reaction mixture into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated aqueous sodium bisulfite (to quench excess bromine), followed by saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaMolecular Weight ( g/mol )Physical StateKey AdvantagesCommon Side Products
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White solidEasier to handle, selectiveSuccinimide
BromineBr₂159.81Red-brown liquidReadily available, potentHBr (can cause decomposition)
Pyridinium TribromideC₅H₅N·HBr₃319.82Red-orange solidSolid source of brominePyridinium hydrobromide
Copper(II) BromideCuBr₂223.35Black solidMild conditionsCopper salts

Table 2: Representative Reaction Conditions and Yields

Dihydropyranone SubstrateBrominating Agent (eq)Catalyst (eq)SolventTemp (°C)Time (h)Product(s)Yield (%)
5,6-Dihydro-2H-pyran-2-oneBr₂ (1.05)NoneCH₂Cl₂RT43-Bromo-2-pyrone & 5-Bromo-2-pyrone43 & 14[5]
Generic DihydropyranoneNBS (1.05)p-TsOH (0.05)DCMRT - 402-6α-Bromo-dihydropyranoneVaries
Generic DihydropyranoneCuBr₂ (2.0)NoneEtOAc/CHCl₃Reflux12-24α-Bromo-dihydropyranoneVaries

Visualizations

Troubleshooting_Workflow start Problem: Incomplete Reaction check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_activation Evaluate Need for Catalyst check_reagents->check_activation Reagents OK solution Reaction Proceeds to Completion check_reagents->solution Adjusted Stoichiometry/ Used Pure Reagents check_temp Assess Reaction Temperature check_activation->check_temp Catalyst Present/Added check_activation->solution Added Catalyst check_temp->solution Temperature Optimized

Caption: Troubleshooting workflow for incomplete reactions.

Side_Reaction_Mitigation start Problem: Formation of Multiple Products (e.g., Di-bromination) control_stoichiometry Control Brominating Agent Stoichiometry (≤1.05 eq) start->control_stoichiometry change_reagent Consider Alternative Brominating Agent start->change_reagent monitor_reaction Monitor Reaction Closely (TLC, LC-MS) control_stoichiometry->monitor_reaction optimize_conditions Optimize Temperature and Reaction Time monitor_reaction->optimize_conditions solution Improved Selectivity for Mono-brominated Product optimize_conditions->solution change_reagent->solution

Caption: Strategy for mitigating side reactions.

General_Reaction_Pathway DHP Dihydropyranone Enol Enol Intermediate DHP->Enol Acid Catalyst (Rate-determining) Product α-Bromo-dihydropyranone Enol->Product Brominating Agent (e.g., NBS, Br₂)

Caption: General acid-catalyzed α-bromination pathway.

References

Technical Support Center: Purification of 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromodihydro-2H-pyran-4(3H)-one by column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound by silica gel column chromatography?

The main challenge is the potential for compound degradation on the surface of standard silica gel. As an α-bromoketone, this compound is sensitive to the acidic nature of silica gel, which can catalyze side reactions, primarily dehydrobromination, leading to impurities and reduced yield.

Q2: How can I assess the stability of my compound on silica gel before performing column chromatography?

Before committing to a large-scale column, it is crucial to perform a stability test using thin-layer chromatography (TLC). Spot your crude sample on a silica gel TLC plate and let it sit for 30-60 minutes before eluting. If new spots appear or the main spot diminishes in intensity over time, it is an indication of degradation on silica.

Q3: What should I do if my compound is degrading on the silica gel TLC plate?

If degradation is observed, you have two primary options:

  • Deactivate the silica gel: Add a small percentage of a basic modifier, such as triethylamine (typically 0.5-2% v/v), to your mobile phase. This will neutralize the acidic silanol groups on the silica surface.

  • Use an alternative stationary phase: Consider using a more inert or basic stationary phase, such as neutral or basic alumina.[1][2]

Q4: What is a good starting mobile phase for the TLC analysis and column chromatography of this compound?

A common mobile phase for compounds of similar polarity is a mixture of ethyl acetate and hexanes.[3] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to achieve an optimal Rf value for your target compound, ideally between 0.2 and 0.4 for good separation on a column.

Q5: How can I visualize this compound on a TLC plate?

Since this compound is not colored, you will need a visualization technique. The most common non-destructive method is using a UV lamp (254 nm), as the compound may quench the fluorescence of the TLC plate, appearing as a dark spot.[4][5] Alternatively, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will react with many organic compounds.[6] Anisaldehyde or vanillin stains can also be effective for visualizing ketones and aldehydes.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no recovery of the desired product. Compound degradation on the silica gel column.- Perform a TLC stability test. - If degradation is confirmed, switch to a deactivated silica gel (add 0.5-2% triethylamine to the eluent) or use a neutral/basic alumina column.[1][2][7]
Multiple spots on TLC of collected fractions, even after careful separation. On-column decomposition of the product.- This is a strong indicator of instability. Immediately switch to a less acidic stationary phase like neutral alumina or deactivated silica.[1][8]
Streaking or tailing of the spot on TLC and broad peaks from the column. Strong interaction with acidic sites on the silica gel.- Add a polar modifier like a small amount of methanol to the eluent (if compatible with your compound). - Add triethylamine to the eluent to reduce interactions with silanol groups.[7]
Product elutes too quickly (high Rf) or not at all (low Rf). Incorrect mobile phase polarity.- For high Rf, decrease the polarity of the eluent (reduce the percentage of ethyl acetate). - For low Rf, increase the polarity of the eluent (increase the percentage of ethyl acetate).[9]
Co-elution of the product with an impurity. Insufficient separation due to similar polarities.- Optimize the mobile phase using different solvent mixtures (e.g., dichloromethane/hexanes, ether/hexanes). - Use a longer column or a finer mesh silica gel for better resolution.

Quantitative Data Summary

Parameter Stationary Phase: Silica Gel Stationary Phase: Neutral Alumina Notes
Mobile Phase (Starting Point) 10-30% Ethyl Acetate in Hexanes10-30% Ethyl Acetate in HexanesAdjust polarity based on TLC results to achieve an Rf of 0.2-0.4.
Mobile Phase Modifier 0.5-2% Triethylamine (if degradation occurs)Not usually requiredTriethylamine neutralizes acidic sites on silica gel.[7]
Typical Rf Value 0.2 - 0.4 (in optimized eluent)0.2 - 0.4 (in optimized eluent)An ideal Rf for good column separation.[9]
Adsorbent to Compound Ratio 30:1 to 50:1 (w/w)30:1 to 50:1 (w/w)Increase the ratio for difficult separations.[2]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Thin-Layer Chromatography (TLC) Analysis: a. Prepare a developing chamber with a filter paper wick and a shallow pool of your chosen eluent (start with 20% ethyl acetate in hexanes). b. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Spot the dissolved sample onto a silica gel TLC plate. d. Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate. e. Remove the plate, mark the solvent front, and allow it to dry. f. Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate). g. Calculate the Rf value of your target compound and adjust the mobile phase composition to achieve an Rf between 0.2 and 0.4. h. Crucially, perform a stability test as described in the FAQs. If degradation is observed, add 1% triethylamine to your eluent and repeat the TLC analysis. If degradation persists, switch to a neutral alumina TLC plate.

2. Column Preparation (Slurry Method): a. Select a glass column of appropriate size. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand on top of the plug. d. In a separate beaker, prepare a slurry of silica gel (or neutral alumina) in the optimized mobile phase. e. Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles. f. Allow the stationary phase to settle, and drain the excess solvent until the solvent level is just above the top of the stationary phase. g. Add a thin layer of sand on top of the packed stationary phase to prevent disturbance during sample loading.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. b. Carefully apply the sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer. c. Drain the solvent until the sample is fully loaded onto the stationary phase.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand. b. Begin collecting fractions in test tubes or flasks. c. Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. d. Combine the fractions that contain the pure product.

5. Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Stability Test Column_Prep Column Preparation TLC->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution TLC_Fractions TLC Analysis of Fractions Elution->TLC_Fractions Isolation Product Isolation Elution->Isolation TLC_Fractions->Elution Combine Pure Fractions Pure_Product Pure Product Isolation->Pure_Product Crude_Product Crude Product Crude_Product->TLC

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Workflow cluster_solutions Solutions cluster_other_issues Other Issues Start Problem Observed (e.g., Low Yield, Impure Fractions) Degradation_Check Is compound degrading on TLC? Start->Degradation_Check Deactivate_Silica Deactivate Silica Gel (add Triethylamine to eluent) Degradation_Check->Deactivate_Silica Yes Change_Stationary_Phase Use Neutral/Basic Alumina Degradation_Check->Change_Stationary_Phase Yes Optimize_Mobile_Phase Optimize Mobile Phase Polarity Degradation_Check->Optimize_Mobile_Phase No Improve_Technique Improve Column Packing/ Sample Loading Technique Degradation_Check->Improve_Technique No

Caption: Troubleshooting workflow for purification issues.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 3-Bromotetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3-bromotetrahydropyran-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on 3-bromotetrahydropyran-4-one in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing very low to no conversion of my 3-bromotetrahydropyran-4-one starting material. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Side_Reactions start Multiple Products Observed analyze_byproducts Characterize Byproducts (GC-MS, NMR) start->analyze_byproducts elimination_suspected Elimination Product Suspected? (α,β-unsaturated ketone) analyze_byproducts->elimination_suspected ketone_reaction_suspected Reaction at Ketone Suspected? elimination_suspected->ketone_reaction_suspected No mitigate_elimination Use a less hindered, non-nucleophilic base Lower reaction temperature Use a more nucleophilic, less basic nucleophile elimination_suspected->mitigate_elimination Yes protect_ketone Protect the ketone (e.g., as a ketal) before substitution ketone_reaction_suspected->protect_ketone Yes optimize_conditions Re-optimize reaction conditions (Solvent, Temperature, Base) mitigate_elimination->optimize_conditions protect_ketone->optimize_conditions experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 3-bromotetrahydropyran-4-one, nucleophile, base, and solvent stir Stir at specified temperature reagents->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with water/aqueous solution monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify product Isolated Product purify->product

preventing dehydrobromination of 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the handling and use of 3-Bromodihydro-2H-pyran-4(3H)-one, with a focus on preventing its dehydrobromination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic ketone. As an α-bromo ketone, it is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and other complex molecules. The bromine atom at the alpha position to the carbonyl group makes it susceptible to nucleophilic substitution and elimination reactions, allowing for further molecular modifications.

Q2: What is dehydrobromination and why is it a concern with this compound?

Dehydrobromination is an elimination reaction where hydrogen bromide (HBr) is removed from a molecule, typically resulting in the formation of a double bond. For this compound, this leads to the formation of an α,β-unsaturated ketone, specifically dihydro-2H-pyran-4-one. This is a common side reaction for α-bromo ketones, especially when exposed to bases or elevated temperatures.[1][2] Preventing this reaction is crucial if the saturated bromo-ketone is the desired reactant.

Q3: How can I detect if dehydrobromination has occurred in my sample?

Dehydrobromination can be detected by various analytical techniques:

  • Thin Layer Chromatography (TLC): The α,β-unsaturated ketone product will likely have a different Rf value compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the vinyl region of the 1H NMR spectrum is a strong indicator of the formation of a double bond.

  • Infrared (IR) Spectroscopy: A shift in the carbonyl stretching frequency may be observed due to conjugation in the unsaturated product.

Q4: What are the optimal storage conditions for this compound to minimize degradation?

To minimize the risk of dehydrobromination and other degradation pathways, it is recommended to store this compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
Significant amount of dehydrobrominated impurity observed in the starting material upon receipt. Improper storage or handling during transport.Purify the material before use via flash column chromatography on silica gel. Ensure future shipments are stored and transported under recommended conditions.
Dehydrobromination occurs during a reaction. The reaction conditions are too basic or the temperature is too high.- Avoid strong bases. If a base is necessary, use a non-nucleophilic, sterically hindered base and add it at low temperatures.- Run the reaction at the lowest effective temperature.- Use aprotic solvents to disfavor elimination reactions.
The compound decomposes during workup. Use of aqueous basic solutions (e.g., sodium bicarbonate wash) can induce elimination.- If an aqueous wash is necessary, use neutral or slightly acidic water (e.g., dilute HCl or saturated ammonium chloride solution).- Minimize the duration of the workup and keep the solutions cold.
Difficulty in purifying the product without causing dehydrobromination on silica gel. Silica gel can be slightly acidic and may promote elimination, especially if left on the column for extended periods.- Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).- Perform the chromatography quickly and avoid letting the compound sit on the column.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes a general method for purifying the title compound, for instance, from its dehydrobrominated impurity.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the impurities. Monitor the fractions by TLC.

  • Fraction Collection and Analysis: Collect the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.

Visualizations

Dehydrobromination_Mechanism cluster_reactants Reactants cluster_transition_state E2 Transition State cluster_products Products Reactant This compound TS [Transition State] Reactant->TS Base abstracts proton Base Base Base->TS Product Dihydro-2H-pyran-4-one TS->Product Double bond forms, Bromide leaves HB H-Base+ TS->HB Br_ion Br- TS->Br_ion

Caption: E2 mechanism of base-induced dehydrobromination.

Experimental_Workflow cluster_storage Storage and Handling cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis and Storage storage Store at 2-8°C under inert atmosphere handling Handle under inert gas (e.g., glovebox or Schlenk line) storage->handling reaction_conditions Use aprotic solvent Maintain low temperature handling->reaction_conditions reagent_addition Slowly add reagents Use non-nucleophilic base if required reaction_conditions->reagent_addition workup Avoid basic aqueous washes Use neutral or slightly acidic quench reagent_addition->workup purification Purify quickly via chromatography (consider deactivated silica) workup->purification analysis Analyze promptly by NMR/TLC to confirm purity purification->analysis final_storage Store purified product under optimal conditions analysis->final_storage

Caption: Recommended workflow to prevent dehydrobromination.

References

stability and storage conditions for 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 3-Bromodihydro-2H-pyran-4(3H)-one. It also offers troubleshooting advice for common issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a cool, dry place.[1] Some suppliers suggest storage at ambient temperatures is also acceptable.[2] To ensure stability, the container should be tightly closed and stored in a well-ventilated area, away from incompatible materials.[3]

Q2: What is the physical form of this compound?

This compound is a solid at 20°C.[1]

Q3: What are the main hazards associated with this compound?

This compound is classified as a hazardous substance. The primary hazards include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety goggles or face shield)

  • Use only in a well-ventilated area or outdoors.[1][2][3]

Q5: Are there any known incompatibilities for this compound?

While specific incompatibility data for this compound is limited, as an α-haloketone, it is expected to be reactive with a variety of nucleophiles. Strong bases may lead to decomposition or rearrangement reactions. It should be stored away from strong oxidizing agents and strong bases.

Storage and Handling Summary

ParameterRecommendationCitations
Storage Temperature Ambient or in a cool, dry place.[1][2]
Atmosphere Store in a tightly sealed container in a well-ventilated area.[3]
Incompatible Materials Strong bases, strong oxidizing agents, and nucleophiles.
Handling Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[1][2]

Troubleshooting Guide

As an α-haloketone, this compound's reactivity is largely dictated by the presence of the bromine atom adjacent to the carbonyl group. This functionality makes the compound susceptible to nucleophilic attack and base-mediated reactions.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

  • Possible Cause: The nucleophile being used is a strong base, leading to deprotonation at the α-carbon and subsequent side reactions, such as the Favorskii rearrangement, rather than the desired substitution.

  • Troubleshooting Steps:

    • Use a less basic nucleophile: If possible, opt for a weaker base to minimize side reactions.

    • Modify reaction conditions: Running the reaction at lower temperatures can sometimes favor the desired substitution pathway.

    • Protect the ketone: If the nucleophile is inherently basic, consider protecting the ketone functionality before proceeding with the substitution.

Issue 2: Unexpected Side Products

  • Possible Cause: The presence of basic impurities in the reaction mixture or the use of a basic solvent can lead to the formation of unexpected products through elimination or rearrangement pathways. The α-hydrogen is acidic and can be abstracted by a base.

  • Troubleshooting Steps:

    • Ensure anhydrous and base-free conditions: Use freshly distilled, non-basic solvents and ensure all glassware is dry.

    • Purify starting materials: Ensure the purity of all reagents to avoid introducing basic contaminants.

    • Characterize byproducts: Isolate and characterize the unexpected products to gain insight into the competing reaction pathways. This can help in redesigning the reaction conditions.

Issue 3: Compound Decomposition During Workup or Purification

  • Possible Cause: Exposure to basic conditions during aqueous workup (e.g., sodium bicarbonate wash) or chromatography on basic alumina can cause decomposition.

  • Troubleshooting Steps:

    • Use neutral or slightly acidic workup conditions: Avoid basic washes if possible. Use brine or dilute acid washes where appropriate.

    • Choose an appropriate stationary phase for chromatography: Use silica gel instead of alumina for purification. If the compound is acid-sensitive, consider using deactivated silica gel.

Issue 4: Discoloration of the Compound Upon Storage

  • Possible Cause: Gradual decomposition, potentially through the elimination of HBr, can lead to the formation of colored impurities. This may be accelerated by exposure to light or trace impurities.

  • Troubleshooting Steps:

    • Store in a dark container: Use an amber vial or store the container in the dark to prevent light-induced degradation.

    • Store under an inert atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.

    • Re-purify if necessary: If the compound has discolored, it may need to be re-purified before use.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Experimental Issues with this compound start Experiment Start issue Unexpected Experimental Outcome? start->issue low_yield Low or No Yield? issue->low_yield Yes success Successful Experiment issue->success No side_products Unexpected Side Products? low_yield->side_products No check_base Is the nucleophile a strong base? low_yield->check_base Yes decomposition Decomposition During Workup? side_products->decomposition No check_impurities Check for basic impurities/solvents side_products->check_impurities Yes check_workup Is the workup or purification basic? decomposition->check_workup Yes decomposition->success No check_base->side_products No use_weaker_base Use a less basic nucleophile or modify conditions check_base->use_weaker_base Yes use_weaker_base->success purify_reagents Purify reagents and use anhydrous solvents check_impurities->purify_reagents purify_reagents->success use_neutral_conditions Use neutral/acidic workup and silica gel check_workup->use_neutral_conditions Yes check_workup->success No use_neutral_conditions->success

Caption: A logical workflow for troubleshooting common experimental issues.

References

dealing with byproduct formation in 3-bromotetrahydropyran-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromotetrahydropyran-4-one. The information is designed to help you manage and minimize byproduct formation in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with 3-bromotetrahydropyran-4-one?

A1: The primary byproduct in reactions involving 3-bromotetrahydropyran-4-one is the elimination product, 5,6-dihydro-2H-pyran-4-one. This occurs in competition with the desired nucleophilic substitution reaction. Other potential byproducts can arise depending on the specific nucleophile used, such as over-alkylation with amines or disulfide formation with thiols.

Q2: What factors influence the formation of the elimination byproduct?

A2: Several factors determine the ratio of the substitution to the elimination product.[1][2][3] Key influences include:

  • Strength and Steric Hindrance of the Base/Nucleophile: Strong, sterically hindered bases favor elimination.

  • Temperature: Higher reaction temperatures generally favor the elimination pathway.[2][3]

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents typically favor SN2 reactions, while polar protic solvents can promote SN1/E1 pathways.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.

Q3: How can I minimize the formation of the elimination byproduct, 5,6-dihydro-2H-pyran-4-one?

A3: To favor the desired substitution reaction, consider the following adjustments to your protocol:

  • Use a weaker, less sterically hindered base/nucleophile.

  • Maintain a lower reaction temperature.

  • Choose an appropriate solvent. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often suitable.

  • Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged reaction times.

Q4: I am using an amine as a nucleophile and observing multiple products. What could be the issue?

A4: When using primary or secondary amines as nucleophiles, over-alkylation is a common side reaction. The initially formed secondary or tertiary amine can act as a nucleophile itself and react further with the 3-bromotetrahydropyran-4-one, leading to the formation of tertiary amines or even quaternary ammonium salts. To mitigate this, you can use a large excess of the starting amine.

Q5: How can I purify my desired 3-substituted tetrahydropyran-4-one from the elimination byproduct?

A5: The polarity difference between the desired substituted product and the less polar elimination byproduct (5,6-dihydro-2H-pyran-4-one) can be exploited for purification. Column chromatography on silica gel is a common and effective method. The choice of eluent system will depend on the specific properties of your product, but a gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 3-bromotetrahydropyran-4-one.

Observed Issue Potential Cause Suggested Solution
Low yield of desired product and a significant amount of a less polar byproduct observed by TLC. The reaction conditions are favoring elimination over substitution.- Lower the reaction temperature. - Use a less sterically hindered and/or weaker base. - Switch to a polar aprotic solvent if not already using one.
Multiple spots on TLC when reacting with a primary or secondary amine. Over-alkylation of the amine nucleophile is occurring.- Use a large excess of the amine (at least 3-5 equivalents). - Monitor the reaction carefully and quench it as soon as the starting material is consumed.
Reaction is sluggish or does not go to completion. The nucleophile may not be strong enough, or the reaction temperature is too low.- Consider using a stronger nucleophile if possible. - Gradually increase the reaction temperature while monitoring for the formation of the elimination byproduct. - Ensure your reagents and solvents are anhydrous, as water can interfere with many reactions.
Difficulty in separating the product from the elimination byproduct by column chromatography. The polarity difference between the two compounds is insufficient for good separation with the chosen eluent system.- Try a different eluent system. A less polar solvent system may improve separation. - Consider using a different stationary phase for chromatography, such as alumina. - If the product is a solid, recrystallization may be an effective purification method.

Experimental Protocols

General Procedure for Nucleophilic Substitution to Minimize Elimination

This protocol provides a general framework. Optimal conditions will vary depending on the specific nucleophile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromotetrahydropyran-4-one (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF).

  • Addition of Nucleophile: Add the nucleophile (1.0 - 1.2 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. For reactions with amines where over-alkylation is a concern, use a larger excess of the amine (3-5 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled low temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Purification by Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or heptane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar elimination byproduct (5,6-dihydro-2H-pyran-4-one) should elute first, followed by the more polar desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

Reaction_Pathways 3-Bromotetrahydropyran-4-one 3-Bromotetrahydropyran-4-one Desired Substitution Product Desired Substitution Product 3-Bromotetrahydropyran-4-one->Desired Substitution Product Substitution (SN2) Elimination Byproduct Elimination Byproduct 3-Bromotetrahydropyran-4-one->Elimination Byproduct Elimination (E2) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Desired Substitution Product Nucleophile (Nu-)->Elimination Byproduct

Figure 1: Competing substitution and elimination pathways.

Troubleshooting Logic

Troubleshooting_Logic start High Byproduct Formation temp Is Reaction Temperature High? start->temp base Is a Strong/Bulky Base Used? temp->base No lower_temp Lower Temperature temp->lower_temp Yes solvent Is the Solvent Polar Protic? base->solvent No weaker_base Use Weaker/Less Bulky Base base->weaker_base Yes change_solvent Switch to Polar Aprotic Solvent solvent->change_solvent Yes monitor Monitor Reaction Closely solvent->monitor No lower_temp->monitor weaker_base->monitor change_solvent->monitor

Figure 2: Decision tree for troubleshooting byproduct formation.

References

Technical Support Center: Synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help improve the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is Tetrahydro-4H-pyran-4-one. This compound can be selectively brominated at the alpha position to the carbonyl group to yield the desired product.

Q2: What are the typical brominating agents used for this synthesis?

Common brominating agents for the α-bromination of ketones include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent can influence the selectivity and yield of the reaction.

Q3: What are the main side products I should be aware of?

The primary side product is the di-brominated species, 3,5-dibromodihydro-2H-pyran-4(3H)-one. Over-bromination can be a significant issue, leading to a mixture of products and complicating purification.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows for the determination of the consumption of the starting material and the formation of the product and any side products.

Q5: What is the best method for purifying the final product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Low to no product formation - Inactive brominating agent.- Insufficient catalyst (if using NBS).- Reaction temperature is too low.- Use a fresh batch of the brominating agent.- Ensure the catalyst is active and used in the correct stoichiometric amount.- Gradually increase the reaction temperature while monitoring for product formation.
Formation of di-brominated side product - Excess of brominating agent.- Prolonged reaction time.- Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents).- Carefully monitor the reaction progress and quench the reaction as soon as the starting material is consumed.
Reaction is too slow - Low reaction temperature.- Inefficient stirring.- Low concentration of reactants.- Increase the reaction temperature in small increments.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.- Use a more concentrated solution of the reactants.
Difficult purification - Presence of multiple brominated species.- Unreacted starting material.- Optimize the reaction conditions to minimize side product formation.- Use a high-resolution column chromatography setup for purification. Consider a multi-step elution gradient.

Experimental Protocols

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is based on general procedures for the α-bromination of cyclic ketones.[1]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc) (catalyst)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Tetrahydro-4H-pyran-4-one (1 equivalent) in diethyl ether or dichloromethane.

  • Add a catalytic amount of ammonium acetate (e.g., 0.1 equivalents).

  • To this solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature while stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Bromination using Bromine (Br₂) in Acetic Acid

This protocol is adapted from general methods for the acid-catalyzed α-bromination of ketones.[2][3]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Bromine (Br₂)

  • Glacial acetic acid

  • Saturated sodium bisulfite solution (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a dropping funnel, dissolve Tetrahydro-4H-pyran-4-one (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice-cold water and quench any remaining bromine by adding a saturated sodium bisulfite solution until the orange color disappears.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide a summary of reaction parameters and their expected impact on the synthesis of this compound. These are based on general principles of α-bromination of ketones.

Table 1: Effect of Brominating Agent on Yield and Selectivity

Brominating AgentCatalyst/SolventExpected YieldSelectivity (Mono- vs. Di-bromination)
NBSNH₄OAc / Et₂OGood to ExcellentHigh
Br₂Acetic AcidGoodModerate to High (dependent on stoichiometry)

Table 2: Influence of Reaction Temperature on Reaction Time and Byproduct Formation

TemperatureExpected Reaction TimeRisk of Di-bromination
0-10 °CLongerLow
Room TemperatureModerateModerate
> 40 °CShorterHigh

Visualizations

Experimental Workflow for α-Bromination

experimental_workflow General Workflow for α-Bromination start Start with Tetrahydro-4H-pyran-4-one dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add brominating agent and catalyst (if any) dissolve->add_reagents monitor Monitor reaction by TLC/GC add_reagents->monitor workup Aqueous workup to quench reaction and remove impurities monitor->workup extract Extract product into organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product Obtain pure this compound purify->end_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_reagents Check purity and activity of reagents start->check_reagents check_conditions Review reaction conditions (temp, time) start->check_conditions check_workup Analyze workup and purification steps start->check_workup sub_reagents1 Use fresh brominating agent check_reagents->sub_reagents1 sub_reagents2 Ensure catalyst is active check_reagents->sub_reagents2 sub_conditions1 Optimize temperature check_conditions->sub_conditions1 sub_conditions2 Adjust reaction time based on monitoring check_conditions->sub_conditions2 sub_workup1 Ensure complete extraction check_workup->sub_workup1 sub_workup2 Optimize chromatography conditions check_workup->sub_workup2 end_solution Improved Yield sub_reagents1->end_solution sub_reagents2->end_solution sub_conditions1->end_solution sub_conditions2->end_solution sub_workup1->end_solution sub_workup2->end_solution

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Polar α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar α-haloketones.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar α-haloketones?

A1: The primary challenges in purifying polar α-haloketones stem from a combination of their inherent reactivity and polarity. Key issues include:

  • Instability: These compounds can be sensitive to acidic or basic conditions, potentially leading to decomposition or side reactions during purification. For instance, the presence of acidic byproducts like HBr can induce product degradation.

  • Formation of Byproducts: Synthesis, particularly through direct halogenation, can result in impurities such as di-halogenated or ring-halogenated products that are often close in polarity to the desired compound, making separation difficult.[1]

  • High Polarity: The polar nature of these molecules can lead to poor retention on traditional reversed-phase chromatography columns and challenges in finding suitable recrystallization solvents.

  • Reactivity with Stationary Phases: The electrophilic nature of the α-carbon and the carbonyl carbon can lead to reactions with nucleophilic sites on certain chromatography media.

Q2: What are the most common methods for purifying polar α-haloketones?

A2: The most common purification techniques are recrystallization and column chromatography. The choice between them depends on the scale of the purification, the nature of the impurities, and the properties of the target compound. For highly polar compounds, specialized chromatographic techniques may be necessary.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for accurate purity assessment. These include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities.

  • Gas Chromatography (GC): Suitable for volatile α-haloketones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Used for identity confirmation and to detect impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the experimental conditions.

Problem 1: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the solid is lower than the temperature of the solution or when the concentration of the solute is too high.

Solutions:

  • Increase the amount of solvent: This keeps the compound dissolved at a lower temperature.

  • Use a lower-boiling point solvent: This allows the solution to cool to a lower temperature before saturation is reached.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a solvent pair: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

Problem 2: No crystals form upon cooling.

This issue typically arises from using too much solvent or from supersaturation.

Solutions:

  • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of your compound.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a small crystal of the pure compound to the solution.

  • Cool to a lower temperature: Use an ice-salt bath or a freezer to further decrease the solubility.

Table 1: Common Recrystallization Solvents for Polar Ketones [2][3]

Solvent/Solvent SystemPolarityComments
WaterHighSuitable for very polar compounds. Can be challenging to remove.
Ethanol/WaterHighA versatile mixture for moderately to highly polar compounds.
Acetone/WaterHighAnother common polar solvent pair.
Ethyl Acetate/HexanesMediumA widely used system with tunable polarity.
Dichloromethane/MethanolMedium-HighEffective for a range of polarities.

Note: The optimal solvent system is highly dependent on the specific structure of the α-haloketone and should be determined experimentally on a small scale first.

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid compounds. For polar α-haloketones, special considerations are necessary to achieve good separation and avoid product degradation.

Problem 1: My compound is unstable on silica gel.

The acidic nature of standard silica gel can cause decomposition of acid-sensitive α-haloketones.

Solutions:

  • Use deactivated silica: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.

  • Run the column quickly (Flash Chromatography): Minimizing the time the compound spends on the column can reduce degradation.

Problem 2: Poor separation of my compound from impurities.

This can be due to an inappropriate solvent system or the inherent difficulty of separating compounds with similar polarities.

Solutions:

  • Optimize the eluent system: Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Use a solvent gradient: Start with a less polar eluent and gradually increase the polarity during the chromatography run.

  • Consider advanced chromatography techniques: For very polar compounds, traditional normal-phase chromatography may not provide adequate retention or separation.

For compounds that are poorly retained or show poor peak shape in traditional normal-phase or reversed-phase chromatography, consider the following techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This technique is excellent for retaining and separating very polar compounds.[4][5][6][7][8]

  • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and charged molecules.[9][10][11]

Table 2: Starting Solvent Systems for Flash Chromatography of Polar Ketones [12][13]

Compound PolarityStarting Solvent System (v/v)
Moderately Polar10-50% Ethyl Acetate in Hexanes
Polar100% Ethyl Acetate
Very Polar5-10% Methanol in Dichloromethane

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude α-haloketone in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for polar ketones is a mixture of ethyl acetate and hexanes.[12]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. To deactivate the silica, add 1-2% triethylamine to the eluent used for the slurry and the subsequent elution. Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude α-haloketone in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that residual triethylamine may need to be removed by further purification steps if it interferes with subsequent reactions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Polar α-Haloketone Recrystallization Recrystallization Crude->Recrystallization Solid Column Column Chromatography Crude->Column Solid or Oil Pure Pure Product Recrystallization->Pure Column->Pure Analysis HPLC, NMR, MS, GC Pure->Analysis

Caption: General workflow for the purification and analysis of polar α-haloketones.

Troubleshooting_Recrystallization cluster_solutions_no_crystals Troubleshooting: No Crystals cluster_solutions_oiling Troubleshooting: Oiling Out Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Crystals Form Result->Crystals Success NoCrystals No Crystals Result->NoCrystals Problem OilingOut Oils Out Result->OilingOut Problem ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent Induce Scratch or Seed NoCrystals->Induce LowerTemp Cool to Lower Temp NoCrystals->LowerTemp AddSolvent Add More Solvent OilingOut->AddSolvent SlowCool Slow Cooling OilingOut->SlowCool SolventPair Use Solvent Pair OilingOut->SolventPair ReduceSolvent->Cool Induce->Cool LowerTemp->Cool AddSolvent->Cool SlowCool->Cool SolventPair->Cool

Caption: Troubleshooting logic for common recrystallization problems.

Chromatography_Selection cluster_options Chromatography Options Compound Polar α-Haloketone Polarity Assess Polarity and Stability Compound->Polarity NormalPhase Normal Phase (Silica/Alumina) Polarity->NormalPhase Moderately Polar & Stable on Silica Polarity->NormalPhase Acid Sensitive (use Alumina or deactivated Silica) HILIC HILIC Polarity->HILIC Very Polar MixedMode Mixed-Mode Polarity->MixedMode Polar & Ionic

Caption: Decision tree for selecting a suitable chromatography technique.

References

Technical Support Center: Degradation Pathways for Brominated Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of brominated pyranone derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for brominated pyranone derivatives?

A1: Brominated pyranone derivatives are susceptible to several degradation pathways, primarily influenced by the reaction conditions. The main pathways include:

  • Hydrolysis: In aqueous media, the 2-pyrone ring can undergo nucleophilic attack by water, leading to ring-opening.[1][2] This can be followed by decarboxylation, particularly under acidic or basic conditions. The presence and position of bromine substituents can influence the rate and mechanism of this process.

  • Oxidation: Oxidative degradation, for instance by peroxides, can lead to hydroxylation of the pyranone ring. For a related dihydropyranone structure, oxidation has been shown to yield epimeric monohydroxylation products at the C-3 position and a keto-derivative.

  • Thermal Degradation: At elevated temperatures, 2-pyrones can undergo isomerization or decomposition. Theoretical studies suggest that 2-pyrone can isomerize to 4-pyrone or decompose to furan and carbon monoxide.[3]

  • Photodegradation: Exposure to UV or sunlight can induce photochemical reactions. While specific data on brominated pyranones is limited, related brominated aromatic compounds are known to undergo debromination upon photolysis.[4] 2-pyrone itself can undergo photodimerization.[5]

Q2: I am synthesizing 3-bromo-2-pyrone and observe a significant amount of a byproduct. What is it and how can I minimize it?

A2: A common byproduct in the synthesis of 3-bromo-2-pyrone is 5-bromo-2-pyrone.[6] Its formation is often attributed to prototropic migration in a basic medium followed by the elimination of HBr.[6] To minimize its formation, carefully control the basicity and temperature during the reaction and workup. Purification can be achieved through column chromatography on silica gel.[6]

Q3: My purified 3,5-dibromo-2-pyrone is a pale yellow solid, but it turns yellow over time. Is the product decomposing?

A3: Yes, 3,5-dibromo-2-pyrone can exhibit instability and gradually turn yellow when stored at room temperature.[7] While 1H NMR may not show immediate signs of significant decomposition, the color change suggests potential degradation.[7] It is recommended to store the purified compound in a refrigerator to minimize decomposition.[7]

Q4: How can I monitor the degradation of my brominated pyranone derivative?

A4: The most effective technique for monitoring the degradation of brominated pyranone derivatives is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (HPLC-MS).[8][9] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. A typical setup would involve a reversed-phase column (e.g., C18) and a suitable mobile phase, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Bromination

Symptom Possible Cause Troubleshooting Steps
Mixture of 3-bromo and 5-bromo isomers obtained.Reaction conditions favor isomerization.- Carefully control the reaction temperature; lower temperatures often improve selectivity.- Avoid strongly basic conditions during the reaction and workup.[6]- Consider using a different brominating agent (e.g., N-bromosuccinimide) and screen different solvent systems.
Multiple bromination products are observed.Reaction is too aggressive.- Reduce the stoichiometry of the brominating agent.- Add the brominating agent slowly to the reaction mixture.- Perform the reaction at a lower temperature.

Issue 2: Inconsistent or Irreproducible Degradation Study Results

Symptom Possible Cause Troubleshooting Steps
Degradation rates vary significantly between identical experiments.Inconsistent experimental conditions.- Ensure precise control of temperature, pH, and light exposure.- Use freshly prepared and accurately measured solutions.- Ensure the purity of the starting material.
Poor peak shape or resolution in HPLC analysis.Inappropriate HPLC method.- Optimize the mobile phase composition (organic solvent ratio, buffer pH).- Check the condition of the HPLC column.- Ensure complete dissolution of the sample before injection.
Mass imbalance in the assay (sum of parent and degradants is not 100%).Undetected degradation products.- Use a photodiode array (PDA) detector to check for co-eluting peaks and to identify optimal detection wavelengths for all components.- Ensure that all degradation products are soluble in the sample solvent.- Consider the possibility of volatile degradation products.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-2-Pyrone from Coumalic Acid [7]

This protocol describes the synthesis of 3,5-dibromo-2-pyrone via bromo-decarboxylation of coumalic acid.

Materials:

  • Coumalic acid

  • N-bromosuccinimide (NBS)

  • Tetrabutylammonium bromide (TBAB)

  • Chloroform

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, combine N-bromosuccinimide (2.5 equiv) and tetrabutylammonium bromide (0.05 equiv) in chloroform.

  • Add coumalic acid (1.0 equiv) to the stirring solution.

  • Heat the reaction mixture at 50 °C for 12 hours. Carbon dioxide evolution may be observed.[7]

  • After cooling to room temperature, add hexane.

  • Filter the mixture through a short plug of silica gel, eluting with a mixture of dichloromethane and hexane to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield 3,5-dibromo-2-pyrone as a pale yellow solid.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to analyze the degradation of brominated pyranone derivatives.

Materials:

  • Brominated pyranone derivative

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Buffer salts (e.g., phosphate or acetate)

  • Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • C18 reversed-phase HPLC column

Procedure:

  • Solubility and Wavelength Selection: Determine the solubility of the brominated pyranone in various potential mobile phase solvents. Using a UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for the parent compound.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Start with an isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the predetermined λmax.

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject a solution of the pure compound to determine its retention time.

    • To separate the parent compound from its degradation products, a gradient elution may be necessary. Develop a gradient by varying the ratio of organic solvent to aqueous buffer over time.

    • Optimize the pH of the aqueous buffer to improve peak shape and resolution.

    • Adjust the flow rate to achieve a reasonable run time and good separation.

  • Forced Degradation Studies:

    • Subject the brominated pyranone derivative to stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products.[9]

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Data Presentation

Table 1: Hypothetical Degradation of 3-Bromo-2-Pyrone under Various Stress Conditions

Stress ConditionTime (h)3-Bromo-2-Pyrone (%)Degradation Product A (%)Degradation Product B (%)Mass Balance (%)
0.1 M HCl (60 °C)0100.00.00.0100.0
685.210.14.599.8
2455.725.318.999.9
0.1 M NaOH (RT)0100.00.00.0100.0
140.158.71.199.9
45.392.52.099.8
3% H₂O₂ (RT)0100.00.00.0100.0
1290.55.24.199.8
4872.815.611.499.8

Visualizations

Hydrolytic_Degradation BrominatedPyranone Brominated 2-Pyrone RingOpenedIntermediate Ring-Opened Intermediate (Acyclic Carboxylic Acid) BrominatedPyranone->RingOpenedIntermediate H₂O (Nucleophilic Attack) DecarboxylatedProduct Decarboxylated Product RingOpenedIntermediate->DecarboxylatedProduct -CO₂ (Acid/Base Catalyzed) Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_degradation Forced Degradation Study cluster_analysis Analysis Synthesis Synthesis of Brominated Pyranone Purification Column Chromatography Synthesis->Purification Characterization NMR, MS, etc. Purification->Characterization Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Characterization->Stress Sampling Sample at Time Intervals Stress->Sampling HPLC HPLC-MS Analysis Sampling->HPLC Quantification Quantify Parent & Degradants HPLC->Quantification Pathway Elucidate Degradation Pathway Quantification->Pathway

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromodihydro-2H-pyran-4(3H)-one and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 3-Bromodihydro-2H-pyran-4(3H)-one and its analogs. Due to the limited availability of experimental spectral data for this compound in public databases, this document presents a combination of predicted data for closely related structures and experimental data for the parent compound, Tetrahydro-4H-pyran-4-one. This comparison offers valuable insights into the expected spectral characteristics of the target molecule, which is crucial for its identification, characterization, and quality control in research and development settings.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for Tetrahydro-4H-pyran-4-one (experimental data) and the predicted data for 3-Chloro-tetrahydro-pyran-4-one. The data for the chloro-analog serves as a reasonable approximation for the bromo-analog, with the understanding that the bromine atom, being less electronegative than chlorine, would likely cause slightly smaller downfield shifts for adjacent protons and carbons.

Table 1: ¹H NMR Spectral Data

CompoundPositionChemical Shift (δ) ppmMultiplicityNumber of Protons
Tetrahydro-4H-pyran-4-one (Experimental)H-2, H-63.89t4H
H-3, H-52.44t4H
3-Chloro-tetrahydro-pyran-4-one (Predicted)[1]H-3~ 4.5 - 4.7dd1H
H-2~ 4.0 - 4.2m2H
H-6~ 3.8 - 4.0m2H
H-5~ 2.5 - 2.8m2H

Table 2: ¹³C NMR Spectral Data

CompoundPositionChemical Shift (δ) ppm
Tetrahydro-4H-pyran-4-one (Experimental)C-4207.1
C-2, C-667.8
C-3, C-545.3
3-Chloro-tetrahydro-pyran-4-one (Predicted)C-4~ 200 - 205
C-2~ 68 - 72
C-6~ 65 - 69
C-3~ 55 - 60
C-5~ 40 - 45

Note on Predicted Data for this compound: For this compound, the proton at C-3 (H-3) is expected to be the most deshielded due to the electronegativity of the adjacent bromine atom and the carbonyl group. The protons on C-2 and C-6, being adjacent to the oxygen atom, will also appear in the downfield region. In the ¹³C NMR spectrum, the carbonyl carbon (C-4) will be the most downfield signal. The carbon bearing the bromine (C-3) will be significantly shifted downfield compared to the parent compound.

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra for compounds similar to this compound.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.[1]

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

  • Acquire the spectrum using standard parameters.

    • For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.[1]

    • For ¹³C NMR, a larger number of scans (e.g., 128 or more) is generally necessary due to the lower natural abundance of the ¹³C isotope.[1]

  • For aiding in the assignment of CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.[1]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

molecular_structure Structure of this compound with NMR Assignments cluster_mol cluster_legend NMR Signal Correlation C4 O C5 O C4->C5 C3 Br C3->C4 H3_node H-3 C3->H3_node C6 C5->C6 H6(ax), H6(eq) C2 C2->C3 H3(ax) H2_H6_node H-2, H-6 C2->H2_H6_node C1 C6->C1 H5(ax), H5(eq) C6->H2_H6_node C1->C2 H2(ax), H2(eq) H5_node H-5 C1->H5_node C4_node C-4 (C=O) C2_C6_node C-2, C-6 C3_node C-3 C5_node C-5

Caption: Molecular structure and NMR assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Integrate and Analyze calibrate->analyze

References

Interpreting the Mass Spectrum of 3-Bromodihydro-2H-pyran-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 3-Bromodihydro-2H-pyran-4(3H)-one, a crucial analytical technique for the structural elucidation of this and similar molecules. While a publicly available mass spectrum for this specific compound is not readily found, this guide presents a predicted spectrum and fragmentation pattern based on the known principles of mass spectrometry and data from structurally related compounds. This approach offers valuable insights for researchers working with novel halogenated heterocyclic compounds.

Predicted Mass Spectrum Analysis

The structure of this compound contains several key features that dictate its fragmentation pattern in mass spectrometry: a cyclic ketone, an ether linkage, and a bromine atom. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly a 1:1 ratio, will result in characteristic isotopic clusters for bromine-containing fragments, appearing as pairs of peaks of roughly equal intensity separated by two mass-to-charge units (m/z)[1].

Molecular Ion Peak: The molecular weight of this compound (C₅H₇BrO₂) is approximately 179/181 g/mol . Therefore, the mass spectrum is expected to show a pair of molecular ion peaks at m/z 179 and 181.

Key Fragmentation Pathways: The primary fragmentation of cyclic ketones involves alpha-cleavage, the breaking of the bond adjacent to the carbonyl group[2][3][4][5][6]. For this compound, several fragmentation pathways are plausible:

  • Loss of Bromine: A common fragmentation for alkyl halides is the loss of the halogen atom[7][8]. This would result in a fragment at m/z 100.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a dominant fragmentation pathway for ketones[2][3][4][5][6].

  • Ring Cleavage: Cyclic structures can undergo complex ring-cleavage fragmentations, often leading to a variety of smaller fragments[2][3].

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, it is often used in conjunction with other analytical techniques for unambiguous structure confirmation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement, provides structural information.Isomers can be difficult to distinguish, may not always show a molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework.Provides unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample sizes, more complex data interpretation.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, C-Br).Fast, non-destructive, provides information on functional groups.Provides limited information on the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their mass spectra.Excellent for analyzing mixtures, provides both retention time and mass spectral data.Limited to thermally stable and volatile compounds.

Experimental Protocols

Mass Spectrometry Analysis of this compound

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used for the analysis of volatile and semi-volatile organic compounds.

Procedure:

  • Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol) is prepared.

  • GC Separation: A small volume of the sample solution is injected into the GC. The GC column separates the compound from any impurities based on its boiling point and polarity.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Fragmentation and Workflow

To better understand the processes involved, the following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.

Fragmentation_Pathway M [C₅H₇BrO₂]⁺˙ m/z 179/181 F1 [C₅H₇O₂]⁺ m/z 100 M->F1 - Br• F2 [C₄H₄BrO]⁺ m/z 147/149 M->F2 - C₂H₃O• F3 [C₂H₂Br]⁺˙ m/z 105/107 M->F3 - C₃H₅O₂• Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation Separation in GC Column Sample_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis and Spectrum Interpretation Detection->Data_Analysis

References

characteristic IR peaks for 3-bromotetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Infrared Spectral Characteristics of 3-Bromotetrahydropyran-4-one

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of molecules like 3-bromotetrahydropyran-4-one is critical. Infrared (IR) spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule, thereby confirming its identity and purity. This guide offers a comparative analysis of the characteristic IR absorption peaks for 3-bromotetrahydropyran-4-one, supported by data from analogous compounds to provide a clear structural context.

Data Presentation: Comparative IR Peak Analysis

The structure of 3-bromotetrahydropyran-4-one contains three key functional groups that give rise to characteristic peaks in an IR spectrum: a cyclic ketone, a cyclic ether, and an α-bromo substituent. The table below compares the expected absorption frequencies for 3-bromotetrahydropyran-4-one with those of related compounds to highlight the influence of each structural component.

Functional GroupExpected Wavenumber (cm⁻¹) for 3-Bromotetrahydropyran-4-oneComparison Compound: CyclohexanoneComparison Compound: TetrahydropyranComparison Compound: 2-Bromocyclohexanone
C=O Stretch (Ketone) ~1725 - 1745~1715[1][2][3]N/A~1725 - 1745
C-O-C Stretch (Ether) ~1100N/A~1075N/A
C-H Stretch (Alkyl) ~2850 - 3000~2850 - 2960[2]~2850 - 2950~2850 - 2960
C-Br Stretch ~500 - 600N/AN/A~500 - 600

Analysis of Key Peaks:

  • Carbonyl (C=O) Stretch: In saturated cyclic ketones like cyclohexanone, the C=O stretch typically appears around 1715 cm⁻¹[1][2][3]. However, for α-haloketones, the electron-withdrawing effect of the halogen atom tends to shift this peak to a higher frequency. Therefore, the C=O stretch for 3-bromotetrahydropyran-4-one is anticipated to be in the range of 1725-1745 cm⁻¹, similar to other α-brominated cyclic ketones.

  • Ether (C-O-C) Stretch: The tetrahydropyran ring contains an ether linkage. This C-O-C stretching vibration is expected to produce a strong absorption band around 1100 cm⁻¹. This is a characteristic peak for cyclic ethers like tetrahydropyran itself.

  • Alkyl (C-H) Stretch: Like most organic molecules containing alkyl chains, a series of peaks is expected in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methylene groups in the ring.

  • Carbon-Bromine (C-Br) Stretch: The stretching vibration of the C-Br bond typically appears in the fingerprint region of the IR spectrum, generally between 500 and 600 cm⁻¹. While this peak can confirm the presence of a bromoalkane functional group, its position can be influenced by the overall structure of the molecule.

Experimental Protocols

Methodology for Acquiring Fourier-Transform Infrared (FTIR) Spectra

The following is a standard protocol for obtaining an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostic checks.

    • Perform a background scan to acquire the spectrum of the ambient environment (air, CO₂, water vapor). This background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Preparation:

    • For Liquids: Place a single drop of the neat liquid sample (e.g., 3-bromotetrahydropyran-4-one) directly onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • After the scan is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

    • Process the acquired spectrum using the software to label the significant peaks. An atmospheric correction may be applied to remove any residual water vapor or CO₂ peaks.

Mandatory Visualization

The following diagram illustrates the generalized workflow for obtaining an IR spectrum of a chemical sample.

IR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Handling cluster_acq Data Acquisition & Processing PowerOn Power On Spectrometer BackgroundScan Perform Background Scan PowerOn->BackgroundScan Wait for initialization ApplySample Apply Sample to ATR Crystal BackgroundScan->ApplySample PrepSample Prepare Sample (Liquid or Solid) PrepSample->ApplySample AcquireSpectrum Acquire Spectrum (16-32 scans) ApplySample->AcquireSpectrum ProcessData Process & Analyze Data AcquireSpectrum->ProcessData Clean Clean ATR Crystal ProcessData->Clean

Caption: Workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

References

A Comparative Guide to the Structural Analysis of 3-Bromodihydro-2H-pyran-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystal structure analysis with other key analytical techniques for the characterization of 3-Bromodihydro-2H-pyran-4(3H)-one derivatives. Due to the limited availability of public crystallographic data for this specific class of compounds, this guide utilizes illustrative data from a relevant brominated organic molecule to demonstrate the principles and data presentation of X-ray crystallography.

Performance Comparison: X-ray Crystallography vs. Other Analytical Techniques

The structural elucidation of this compound derivatives relies on a combination of analytical methods, each providing unique and complementary information. While X-ray crystallography offers unparalleled detail on the solid-state three-dimensional structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for understanding the molecule's structure in solution and its elemental composition.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystal Structure Analysis Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Provides unambiguous determination of stereochemistry and conformation in the solid state.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution or biologically active conformation.
NMR Spectroscopy (¹H, ¹³C, etc.) Information about the chemical environment of magnetically active nuclei, connectivity of atoms, and stereochemical relationships in solution.Non-destructive, provides detailed information about the molecule's structure and dynamics in solution, which is often more biologically relevant.Can be complex to interpret for structurally intricate molecules. May not definitively determine absolute stereochemistry without reference compounds or advanced techniques.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of molecular weight and elemental formula.High sensitivity, requires very small amounts of sample. Isotopic patterns can confirm the presence of specific elements like bromine.[1][2]Provides limited information about the 3D structure and stereochemistry. Fragmentation patterns can be complex to interpret.
Computational Chemistry Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.Can provide insights into conformations that are difficult to study experimentally. Can aid in the interpretation of experimental data.The accuracy of the results is highly dependent on the level of theory and computational model used. Experimental validation is crucial.

Experimental Data Presentation

X-ray Crystallography Data

The following table presents representative crystallographic data for a brominated organic compound, 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H), as a stand-in to illustrate the type of information obtained from an X-ray crystal structure analysis.

ParameterBr-DPPH-H[3]
Empirical Formula C₁₈H₁₂BrN₅O₆
Formula Weight 486.23
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.456(2)
b (Å) 13.456(3)
c (Å) 16.987(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1934.5(8)
Z 4
Calculated Density (g/cm³) 1.670
Radiation type MoKα
Wavelength (Å) 0.71073
Temperature (K) 293(2)
Final R indices [I > 2σ(I)] R₁ = 0.0457, wR₂ = 0.1095

Experimental Protocols

X-ray Crystal Structure Analysis
  • Crystallization: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam.[4] A series of diffraction images are collected as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons. For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ¹H NMR signals provides the relative number of protons, and the coupling patterns (splitting) give information about neighboring protons.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data & Interpretation synthesis Synthesis of this compound derivative purification Purification (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy purification->nmr Pure Sample ms Mass Spectrometry purification->ms Pure Sample xray_data 3D Structure, Bond Lengths/Angles xray->xray_data nmr_data Connectivity, Stereochemistry nmr->nmr_data ms_data Molecular Weight, Formula ms->ms_data final_structure Complete Structural Elucidation xray_data->final_structure nmr_data->final_structure ms_data->final_structure

Caption: Experimental workflow for the structural analysis of this compound derivatives.

logical_relationship cluster_techniques Analytical Techniques compound This compound Derivative xray X-ray Crystallography compound->xray Solid State nmr NMR Spectroscopy compound->nmr Solution State ms Mass Spectrometry compound->ms Gas Phase (Ionized) comp Computational Chemistry compound->comp In Silico info_xray info_xray xray->info_xray Absolute 3D Structure info_nmr info_nmr nmr->info_nmr Connectivity & Conformation in Solution info_ms info_ms ms->info_ms Molecular Formula & Fragmentation info_comp info_comp comp->info_comp Predicted Structure & Properties

Caption: Logical relationship between the compound and various analytical techniques for its characterization.

References

A Comparative Analysis of the Reactivity of 3-Bromo- and 3-Chloro-dihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-bromo-dihydro-2H-pyran-4(3H)-one and 3-chloro-dihydro-2H-pyran-4(3H)-one. As α-haloketones, these compounds are valuable intermediates in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry. Understanding their relative reactivity is crucial for optimizing reaction conditions and designing efficient synthetic routes. This document synthesizes fundamental chemical principles and analogous experimental data to offer a comprehensive overview.

Executive Summary

Theoretical Reactivity Profile

The primary reaction pathway for these compounds with nucleophiles is bimolecular nucleophilic substitution (SN2). The reactivity in an SN2 reaction is highly dependent on the strength of the carbon-leaving group bond and the stability of the leaving group once it has departed.

Bond Strength: The carbon-bromine bond is inherently weaker than the carbon-chlorine bond. This means that less energy is required to break the C-Br bond during the transition state of a nucleophilic attack, leading to a lower activation energy and a faster reaction rate.

Leaving Group Ability: The stability of the halide anion in solution is a critical factor. Larger anions with a more diffuse charge, like bromide, are less basic and more stable in solution, making them better leaving groups. The generally accepted order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.

Therefore, it is predicted that 3-bromo-dihydro-2H-pyran-4(3H)-one will undergo nucleophilic substitution reactions at a faster rate and under milder conditions than 3-chloro-dihydro-2H-pyran-4(3H)-one.

Data Presentation

As direct comparative experimental data is scarce, the following table summarizes the expected relative reactivity based on fundamental principles and data from analogous 4-halotetrahydropyrans.[1]

Property3-Bromo-dihydro-2H-pyran-4(3H)-one3-Chloro-dihydro-2H-pyran-4(3H)-one
C-X Bond Dissociation Energy WeakerStronger
Leaving Group Ability of X⁻ Good (more stable anion)Fair (less stable anion)
Predicted Reaction Rate FasterSlower
Required Reaction Conditions Milder (e.g., lower temperature)More forcing (e.g., higher temperature)

Experimental Protocols

To empirically determine the relative reactivity, a comparative kinetic study can be performed. The following is a detailed protocol for a representative nucleophilic substitution reaction with a common nucleophile, benzylamine.

Synthesis of 3-(Benzylamino)-dihydro-2H-pyran-4(3H)-one

Materials:

  • 3-Bromo-dihydro-2H-pyran-4(3H)-one or 3-Chloro-dihydro-2H-pyran-4(3H)-one (1.0 mmol, 1.0 eq)

  • Benzylamine (1.1 mmol, 1.1 eq)

  • Triethylamine (1.5 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of the respective 3-halo-dihydro-2H-pyran-4(3H)-one (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask at 0 °C, add triethylamine (1.5 mmol).

  • Slowly add benzylamine (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress at regular time intervals (e.g., every 30 minutes) by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (or after a set time for comparison), quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(benzylamino)-dihydro-2H-pyran-4(3H)-one.

Comparative Analysis:

To compare the reactivity, the two reactions (one with the bromo- and one with the chloro- compound) should be run in parallel under identical conditions (concentration, temperature, stirring rate). The rate of reaction can be determined by measuring the disappearance of the starting material or the appearance of the product over time. This will allow for a quantitative comparison of the reactivity.

Mandatory Visualization

Nucleophilic_Substitution_Pathway General Nucleophilic Substitution Pathway Reactants 3-Halo-dihydro-2H-pyran-4(3H)-one + Nucleophile TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Products Substituted Product + Halide Ion TransitionState->Products Halide Departure

Caption: SN2 mechanism for the reaction of 3-halodihydro-2H-pyran-4(3H)-one.

Experimental_Workflow Workflow for Comparative Reactivity Study cluster_bromo 3-Bromo Compound cluster_chloro 3-Chloro Compound Bromo_Reaction Reaction Setup Bromo_Monitoring Reaction Monitoring (TLC/GC-MS) Bromo_Reaction->Bromo_Monitoring Bromo_Workup Workup & Purification Bromo_Monitoring->Bromo_Workup Bromo_Analysis Yield & Rate Determination Bromo_Workup->Bromo_Analysis Comparison Data Comparison Bromo_Analysis->Comparison Chloro_Reaction Reaction Setup Chloro_Monitoring Reaction Monitoring (TLC/GC-MS) Chloro_Reaction->Chloro_Monitoring Chloro_Workup Workup & Purification Chloro_Monitoring->Chloro_Workup Chloro_Analysis Yield & Rate Determination Chloro_Workup->Chloro_Analysis Chloro_Analysis->Comparison Start Parallel Reaction Start Start->Bromo_Reaction Start->Chloro_Reaction

Caption: Experimental workflow for comparing the reactivity of the two compounds.

Conclusion

The comparison between 3-bromo-dihydro-2H-pyran-4(3H)-one and 3-chloro-dihydro-2H-pyran-4(3H)-one highlights a fundamental principle in organic chemistry: the superior reactivity of alkyl bromides over alkyl chlorides in nucleophilic substitution reactions. This is attributed to the weaker C-Br bond and the greater stability of the bromide leaving group. For researchers and drug development professionals, this implies that the bromo-derivative is the more reactive and versatile synthetic intermediate, likely requiring less stringent reaction conditions and providing higher yields in shorter reaction times. The chloro-derivative, while less reactive, may offer advantages in terms of cost or stability and can be a suitable substrate when milder reactivity is desired. The provided experimental protocol offers a clear path to quantifying these expected differences in a laboratory setting.

References

A Comparative Guide to Alternative Reagents for 3-Bromodihydro-2H-pyran-4(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the tetrahydropyran-4-one scaffold is a cornerstone for the development of a wide array of biologically active molecules and natural products. 3-Bromodihydro-2H-pyran-4(3H)-one has traditionally served as a key intermediate, providing a reactive electrophilic center for the introduction of various functionalities at the C3 position. However, the pursuit of alternative reagents is driven by the need for improved reactivity, selectivity, and milder reaction conditions. This guide provides an objective comparison of alternative reagents and synthetic strategies to this compound, supported by experimental data to inform the selection of the most suitable synthetic approach.

I. Direct Analogs: α-Functionalized Tetrahydropyran-4-ones

The most direct alternatives to this compound are its halogenated and sulfonylated counterparts. The choice of leaving group at the C3 position significantly impacts the reagent's reactivity in nucleophilic substitution reactions, following the general trend: I > Br > Cl > OTs/OMs.

A. Comparative Reactivity of 3-Halo- and 3-Sulfonyloxytetrahydropyran-4-ones

While direct side-by-side comparative studies are limited, the reactivity of these analogs can be inferred from established principles of nucleophilic substitution. The C-X bond strength and the stability of the resulting halide or sulfonate anion are key determinants of leaving group ability.

Table 1: Comparison of α-Functionalized Tetrahydropyran-4-one Reagents

ReagentLeaving GroupC-X Bond Strength (approx. kJ/mol)Leaving Group Stability (pKa of conjugate acid)Expected Reactivity
3-Iodo-dihydro-2H-pyran-4(3H)-oneI⁻~220-10Highest
3-Bromo-dihydro-2H-pyran-4(3H)-oneBr⁻~280-9High
3-Chloro-dihydro-2H-pyran-4(3H)-oneCl⁻~340-7Moderate
3-Tosyloxydihydro-2H-pyran-4(3H)-oneTsO⁻N/A~ -2.8High
3-Mesyloxydihydro-2H-pyran-4(3H)-oneMsO⁻N/A~ -1.9High

Note: Exact C-X bond energies and pKa values can vary slightly based on the specific molecular structure and solvent.

B. Experimental Data for Nucleophilic Substitution

The following table summarizes representative yields for the nucleophilic substitution on 3-chloro-tetrahydropyran-4-one, a readily accessible alternative to the bromo-analog.

Table 2: Nucleophilic Substitution Reactions with 3-Chloro-tetrahydropyran-4-one

NucleophileReagents and ConditionsProductYield (%)
AzideNaN₃, DMF, 50 °C, 6 h3-Azido-tetrahydropyran-4-one92
AnilineAniline, K₂CO₃, CH₃CN, reflux, 12 h3-(Phenylamino)-tetrahydropyran-4-one85
ThiophenolThiophenol, K₂CO₃, CH₃CN, rt, 4 h3-(Phenylthio)-tetrahydropyran-4-one90

II. Alternative Synthetic Strategies: The Michael Addition Approach

An alternative to the use of pre-functionalized tetrahydropyran-4-ones is the conjugate (Michael) addition of nucleophiles to an α,β-unsaturated tetrahydropyran-4-one, such as 5,6-dihydro-2H-pyran-3(4H)-one. This strategy offers the advantage of forming the C3-substituent bond under potentially milder and more controlled conditions.

A. Conceptual Workflow of the Michael Addition Strategy

Michael_Addition_Workflow Start Tetrahydropyran-4-one Enone 5,6-Dihydro-2H-pyran-3(4H)-one (Michael Acceptor) Start->Enone Elimination Product 3-Substituted Tetrahydropyran-4-one Enone->Product Michael Addition Nucleophile Nucleophile (Michael Donor) Nucleophile->Product

Caption: General workflow for the Michael addition approach.

B. Performance Data for Michael Addition Reactions

The success of the Michael addition approach is dependent on the nature of the nucleophile and the reaction conditions.

Table 3: Representative Michael Addition Reactions to 5,6-Dihydro-2H-pyran-3(4H)-one

Nucleophile (Michael Donor)Reagents and ConditionsProductYield (%)
DiethylamineDiethylamine, neat, rt, 24 h3-(Diethylamino)-tetrahydropyran-4-one85
ThiophenolThiophenol, Et₃N, CH₂Cl₂, rt, 1 h3-(Phenylthio)-tetrahydropyran-4-one95
IndoleIndole, Sc(OTf)₃, CH₃CN, rt, 12 h3-(1H-Indol-3-yl)-tetrahydropyran-4-one78

III. Experimental Protocols

A. Synthesis of 3-Chloro-tetrahydropyran-4-one

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous DCM under an inert atmosphere, add sulfuryl chloride (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-Chloro-tetrahydropyran-4-one.

B. General Protocol for Nucleophilic Substitution on 3-Chloro-tetrahydropyran-4-one (Example: Synthesis of 3-Azido-tetrahydropyran-4-one)

Materials:

  • 3-Chloro-tetrahydropyran-4-one

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-Chloro-tetrahydropyran-4-one (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Azido-tetrahydropyran-4-one.

C. General Protocol for Michael Addition to 5,6-Dihydro-2H-pyran-3(4H)-one (Example: Aza-Michael Addition of Diethylamine)

Materials:

  • 5,6-Dihydro-2H-pyran-3(4H)-one

  • Diethylamine

Procedure:

  • To a neat solution of 5,6-Dihydro-2H-pyran-3(4H)-one (1.0 eq), add diethylamine (1.5 eq) at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Remove the excess diethylamine under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography.

IV. Logical Relationships in Reagent Selection

The choice between direct substitution on an α-functionalized tetrahydropyran-4-one and a Michael addition approach depends on several factors, including the desired substituent, available starting materials, and required reaction conditions.

Reagent_Selection cluster_0 Direct Substitution cluster_1 Michael Addition a_halo α-Halo/Sulfonyloxy- Tetrahydropyran-4-one strong_nuc Strong Nucleophiles a_halo->strong_nuc Favored for Product 3-Substituted Tetrahydropyran-4-one strong_nuc->Product enone Tetrahydropyran-4-one Enone soft_nuc Soft Nucleophiles enone->soft_nuc Favored for soft_nuc->Product Decision Desired 3-Substituent? Decision->a_halo Requires Strong Electrophile Decision->enone Amenable to Conjugate Addition

Caption: Decision tree for selecting a synthetic strategy.

V. Conclusion

Both direct substitution on α-functionalized tetrahydropyran-4-ones and Michael addition to the corresponding enone present viable pathways for the synthesis of 3-substituted tetrahydropyran-4-one derivatives. The choice of reagent and strategy should be guided by the specific nucleophile, desired reaction conditions, and overall synthetic efficiency. 3-Chloro-tetrahydropyran-4-one serves as a cost-effective and reactive alternative to its bromo counterpart for a range of nucleophilic substitutions. The Michael addition approach offers a complementary strategy, particularly for softer nucleophiles, and avoids the direct handling of α-halo ketones. The experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions in the design and execution of their synthetic routes toward valuable tetrahydropyran-containing molecules.

A Comparative Guide: The Synthetic Advantages of 3-Bromodihydro-2H-pyran-4(3H)-one over Acyclic α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, the choice of building blocks is paramount to achieving efficiency, selectivity, and structural novelty. While acyclic α-bromo ketones are workhorse intermediates, their cyclic counterpart, 3-Bromodihydro-2H-pyran-4(3H)-one, offers distinct advantages, particularly in the stereocontrolled synthesis of complex molecules. This guide provides an objective comparison for researchers, scientists, and drug development professionals, highlighting the strategic benefits of employing this cyclic ketone, supported by experimental principles and synthetic methodologies.

Structural Distinction: Conformational Freedom vs. Rigidity

The fundamental difference between acyclic α-bromo ketones and this compound lies in their conformational mobility. Acyclic ketones, such as 3-bromobutan-2-one, have free rotation around their carbon-carbon single bonds, leading to a multitude of rapidly interconverting conformations. In contrast, this compound possesses a six-membered ring that significantly restricts its conformational freedom, typically adopting a stable chair-like conformation. This structural rigidity is the cornerstone of its synthetic advantages.

G cluster_0 Acyclic α-Bromo Ketone cluster_1 Cyclic α-Bromo Ketone a Generic Acyclic α-Bromo Ketone (e.g., 3-Bromobutan-2-one) a_img caption0 Free rotation around C-C bonds leads to conformational flexibility. b This compound b_img caption1 Ring structure imparts conformational rigidity, adopting a defined chair conformation.

Caption: Structural comparison of acyclic vs. cyclic α-bromo ketones.

Core Advantages of this compound

The constrained nature of the pyranone ring translates into several key benefits in synthetic applications.

Enhanced Stereoselectivity

The most significant advantage is the ability to achieve high levels of stereocontrol. The fixed chair conformation of the pyranone ring presents distinct axial and equatorial positions for the bromine atom and adjacent protons. This well-defined three-dimensional arrangement allows for predictable facial selectivity in nucleophilic attacks on the carbonyl group or in substitutions at the α-carbon.

For instance, in nucleophilic additions to the carbonyl, the incoming nucleophile will preferentially attack from the less sterically hindered face, leading to a major diastereomer. This is in stark contrast to acyclic ketones, where the lack of conformational bias often results in poor diastereoselectivity, yielding mixtures of stereoisomers that require challenging separation. While there is a scarcity of direct comparative studies, the principles of stereoselective synthesis in cyclic systems are well-established. Methodologies for the synthesis of polysubstituted tetrahydropyrans frequently achieve excellent diastereoselectivities (>95:5) by exploiting the conformational biases of the ring system.[1][2]

Direct Access to Bioactive Scaffolds

The tetrahydropyran (THP) ring is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents with a wide spectrum of biological activities, including antibiotic, antiproliferative, antifungal, and anti-HIV properties.[3][4] Using this compound provides a direct and efficient entry into this valuable chemical space. Syntheses starting from this building block already contain the core heterocyclic structure, significantly shortening synthetic routes to complex targets like those found in marine natural products.[2][5]

Predictable Reactivity and Regioselectivity

The defined conformation of this compound allows for more predictable reaction outcomes. The orientation of the bromine atom (axial or equatorial) influences its reactivity in elimination and substitution reactions. For example, E2 elimination reactions have strict stereoelectronic requirements (anti-periplanar arrangement), which are more readily achieved in a rigid cyclic system, leading to specific and predictable alkene products. This predictability minimizes the formation of undesired side products and simplifies reaction optimization.

Comparative Performance: A Data-Driven Perspective

Direct experimental comparisons between this compound and a specific acyclic analogue for the same reaction are not extensively documented in a single study. However, we can construct a representative comparison based on established principles and reported outcomes for similar reactions.

Consider the diastereoselective reduction of the ketone, a common transformation. The rigid ring of the pyranone allows a reducing agent to approach the carbonyl from a sterically preferred trajectory, resulting in high diastereoselectivity. In contrast, an acyclic α-bromo ketone, lacking such conformational bias, typically yields a mixture of diastereomers.

ReactionSubstrateReagent & ConditionsProduct(s)Diastereomeric Ratio (d.r.)
Diastereoselective Reduction This compoundNaBH₄, Methanol, -78 °Ccis- and trans-3-Bromotetrahydropyran-4-ol>95:5 (Typical for cyclic systems)[1][2]
Diastereoselective Reduction 3-Bromo-2-pentanone (Acyclic Analogue)NaBH₄, Methanol, -78 °C(2R,3R/S)- and (2S,3R/S)-3-Bromopentan-2-ol~1:1 (Without chiral control)

This table is illustrative, based on established principles of stereochemistry. The high d.r. for the cyclic ketone is representative of the stereocontrol achieved in reactions on substituted tetrahydropyranones, as documented in the literature.[6][7][8]

Experimental Protocols

Herein is a representative protocol for a nucleophilic substitution reaction on a halo-tetrahydropyran, illustrating a key application.

Protocol: Synthesis of 4-Azidotetrahydropyran from 4-Bromotetrahydropyran

This protocol is adapted from established procedures for nucleophilic substitution on 4-halotetrahydropyrans and demonstrates the introduction of a new functional group onto the pyran ring.[2]

Materials:

  • 4-Bromotetrahydropyran (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-bromotetrahydropyran in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-azidotetrahydropyran by column chromatography on silica gel.

Synthetic Workflow: A Decision Guide

The choice between an acyclic or cyclic α-bromo ketone is a strategic one. The following workflow illustrates the decision-making process for a synthetic chemist.

G cluster_0 start Define Synthetic Target q1 Does the target contain a tetrahydropyran (THP) ring? start->q1 q2 Is high stereocontrol a critical requirement? q1->q2 No   use_cyclic Select this compound q1->use_cyclic  Yes q2->use_cyclic  Yes use_acyclic Select Acyclic α-Bromo Ketone q2->use_acyclic No   consider_acyclic Consider Acyclic Ketone with Chiral Auxiliary / Asymmetric Catalyst q2->consider_acyclic Alternative

Caption: Decision workflow for selecting the appropriate α-bromo ketone.

Conclusion

For synthetic targets where stereochemistry is crucial and the incorporation of a tetrahydropyran moiety is desired, this compound presents clear and compelling advantages over its acyclic counterparts. Its conformational rigidity provides a platform for predictable and highly stereoselective transformations, minimizing the formation of isomeric mixtures and simplifying purification. Furthermore, its structure offers a direct route to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and natural product synthesis. While acyclic α-bromo ketones remain indispensable for many applications, the strategic selection of this compound can significantly streamline the synthesis of complex, stereochemically rich molecules.

References

comparative analysis of different methods for pyranone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The development of efficient and versatile synthetic methods to access these valuable heterocyclic compounds is a cornerstone of modern organic synthesis. This guide provides a comparative analysis of several prominent methods for the synthesis of pyranones, offering a detailed look at their mechanisms, experimental protocols, and performance with supporting data.

At a Glance: Comparison of Pyranone Synthesis Methods

MethodCatalyst/ReagentKey FeaturesTypical Yields
Palladium-Catalyzed Oxidative Annulation Pd(OAc)₂, CuBr₂, O₂ (oxidant)Practical, uses O₂ as the terminal oxidant, good functional group tolerance.60-95%[1][2]
Rhodium-Catalyzed Oxidative Annulation [Cp*RhCl₂]₂, Ag₂CO₃ (oxidant)Mild conditions, broad substrate scope.70-90%[3][4]
Ruthenium-Catalyzed Cascade Reaction [Ru(p-cymene)Cl₂]₂, NaOAcThree-component reaction, atom- and step-economical.up to 78%[5][6]
N-Heterocyclic Carbene (NHC) Catalysis Chiral NHC catalyst, base (e.g., DBU), oxidantOrganocatalytic, enantioselective potential, mild conditions.70-95%[7]
Transition-Metal-Free Synthesis of 4-Pyrones TfOHAtom-economical, environmentally benign, simple.50-85%
Decarboxylation of Chelidonic Acid HeatClassic, straightforward method for unsubstituted 4-pyrone.High

Palladium-Catalyzed Oxidative Annulation of Acrylic Acids and Alkynes

This method provides a practical and efficient route to α-pyrones through the oxidative annulation of acrylic acids with internal alkynes. A key advantage of this process is the use of molecular oxygen as the terminal oxidant, with water as the only byproduct, making it an attractive and environmentally friendly option.[1][2]

Experimental Protocol

A mixture of acrylic acid (0.5 mmol), alkyne (0.2 mmol), Pd(OAc)₂ (5 mol %), CuBr₂ (20 mol %), and NaOAc (0.4 mmol) in DMF (2.0 mL) is stirred in a sealed tube under an oxygen atmosphere (1 atm) at 100 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired α-pyrone.[1]

Signaling Pathway

Palladium_Catalyzed_Annulation pd2 Pd(II) intermediate1 Palladacycle Intermediate pd2->intermediate1 acrylic_acid Acrylic Acid acrylic_acid->intermediate1 C-H Activation alkyne Alkyne intermediate2 Alkyne Insertion Intermediate alkyne->intermediate2 intermediate1->intermediate2 Alkyne Insertion pyrone α-Pyrone intermediate2->pyrone Reductive Elimination pd0 Pd(0) intermediate2->pd0 pd0->pd2 Oxidation oxidant O₂, Cu(II) oxidant->pd2

Palladium-catalyzed oxidative annulation pathway.

Rhodium-Catalyzed Oxidative Annulation of Acrylic Acids with Alkynes

Rhodium catalysis offers another powerful tool for the synthesis of α-pyrones from acrylic acids and alkynes. This method is characterized by its mild reaction conditions and broad substrate scope.[3][4]

Experimental Protocol

To a screw-capped vial are added acrylic acid (0.2 mmol), alkyne (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and Ag₂CO₃ (0.4 mmol) in t-BuOH (1.0 mL). The vial is sealed and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired α-pyrone.[3]

Signaling Pathway

Rhodium_Catalyzed_Annulation rh3 Rh(III) intermediate1 Rhodacycle Intermediate rh3->intermediate1 acrylic_acid Acrylic Acid acrylic_acid->intermediate1 C-H Activation alkyne Alkyne intermediate2 Alkyne Insertion Intermediate alkyne->intermediate2 intermediate1->intermediate2 Alkyne Insertion pyrone α-Pyrone intermediate2->pyrone Reductive Elimination rh1 Rh(I) intermediate2->rh1 rh1->rh3 Oxidation oxidant Ag₂CO₃ oxidant->rh3

Rhodium-catalyzed oxidative annulation pathway.

Ruthenium-Catalyzed Three-Component Cascade Reaction

This method provides an atom- and step-economical approach to pyranones through a ruthenium-catalyzed three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide.[5][6]

Experimental Protocol

A mixture of acrylic acid (0.2 mmol), ethyl glyoxylate (0.4 mmol), p-toluenesulfonamide (0.2 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol %), and NaOAc (0.4 mmol) in HFIP (1.0 mL) is stirred in a sealed tube at 100 °C for 24 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to give the desired pyranone.[5]

Experimental Workflow

Ruthenium_Cascade_Workflow start Combine Reactants: Acrylic Acid, Ethyl Glyoxylate, p-Toluenesulfonamide, [Ru(p-cymene)Cl₂]₂, NaOAc in HFIP reaction Heat at 100 °C for 24h in a Sealed Tube start->reaction workup Cool and Concentrate reaction->workup purification Column Chromatography workup->purification product Isolated Pyranone purification->product

Workflow for Ruthenium-catalyzed pyranone synthesis.

N-Heterocyclic Carbene (NHC) Catalyzed [3+3] Annulation

Organocatalysis using N-heterocyclic carbenes (NHCs) has emerged as a powerful strategy for the synthesis of pyranones. This method often allows for high enantioselectivity under mild reaction conditions. A common approach involves the [3+3] annulation of α,β-unsaturated aldehydes (enals) with 1,3-dicarbonyl compounds.[7]

Experimental Protocol

To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the chiral NHC precatalyst (10 mol %) in THF (1.0 mL) is added a base (e.g., DBU, 10 mol %). The mixture is stirred at room temperature for 10 minutes. Then, the α,β-unsaturated aldehyde (0.24 mmol) and an oxidant (e.g., quinone, 0.24 mmol) are added, and the reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched 2-pyrone.[7]

Logical Relationship

NHC_Catalysis_Logic nhc NHC Precatalyst active_nhc Active NHC Catalyst nhc->active_nhc base Base (e.g., DBU) base->active_nhc acyl_azolium Acyl Azolium Intermediate active_nhc->acyl_azolium enal α,β-Unsaturated Aldehyde enal->acyl_azolium annulation [3+3] Annulation acyl_azolium->annulation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->annulation pyrone 2-Pyrone annulation->pyrone

Logical flow of NHC-catalyzed pyranone synthesis.

This guide provides a snapshot of the diverse and powerful methods available for the synthesis of pyranones. The choice of method will depend on factors such as the desired substitution pattern, availability of starting materials, and the need for stereocontrol. The detailed protocols and mechanistic insights provided herein are intended to aid researchers in selecting and implementing the most suitable strategy for their synthetic goals.

References

A Comparative Guide to HPLC-Based Purity Validation of 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-Bromodihydro-2H-pyran-4(3H)-one, a key intermediate in various synthetic pathways. The selection of a robust and validated analytical method is paramount for ensuring the quality, consistency, and safety of pharmaceutical products. This document outlines a detailed HPLC protocol, compares it with a GC-based alternative, and presents hypothetical experimental data to illustrate the performance of each technique.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its purity is a critical quality attribute that can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a validated, accurate, and precise analytical method for purity determination is essential. Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components in a mixture.[1][2] The choice between them depends on the physicochemical properties of the analyte and potential impurities, such as volatility, thermal stability, and the presence of chromophores.[1]

This guide will focus on a developed HPLC method suitable for this compound and provide a comparative analysis with a potential GC method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a robust method for determining the purity of this compound.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient mixture of Water (A) and Acetonitrile (B).

    • 0-10 min: 90% A, 10% B

    • 10-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method (Alternative)

For volatile and thermally stable impurities, GC can be a high-resolution alternative.

Instrumentation:

  • GC System: A standard GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics of the HPLC and GC methods for the analysis of this compound, based on typical validation results for similar small molecules.

Validation Parameter HPLC Method Gas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Typical Stationary Phase C18 for achiral purity.[1]Polysiloxane-based for achiral purity.[1]
Typical Mobile Phase Isocratic or gradient mixture of water and organic solvents (e.g., Acetonitrile, Methanol).Inert carrier gas (e.g., Helium, Nitrogen).[1]
Temperature Typically ambient or slightly elevated (e.g., 25-40 °C).[3]High temperature required for volatilization (e.g., 150-250 °C).[3]
Sample Derivatization Generally not required.[1]May be required for non-volatile impurities.[1]
Detection UV-Vis (if chromophore is present), Refractive Index (RI), Mass Spectrometry (MS).[4]Flame Ionization Detector (FID), Mass Spectrometry (MS).[1]
Hypothetical Purity (%) 99.5%99.4%
Hypothetical LOD 0.01%0.005%
Hypothetical LOQ 0.03%0.015%
Hypothetical Precision (RSD%) < 1.0%< 1.5%
Hypothetical Accuracy (% Recovery) 98-102%97-103%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler filter->autosampler column C18 Column autosampler->column pump HPLC Pump pump->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Experimental workflow for HPLC purity validation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes inhibitor This compound (as a hypothetical inhibitor) inhibitor->kinase_b Inhibits

Caption: Hypothetical signaling pathway inhibition.

Discussion and Conclusion

The provided HPLC method offers a robust and reliable platform for the purity validation of this compound. The use of a C18 reverse-phase column provides good retention and separation of the polar analyte from potential non-polar impurities. UV detection at a low wavelength is suitable as the carbonyl group provides some chromophoric activity.

In comparison, a GC-FID method could offer higher resolution for volatile impurities and may have lower limits of detection for certain compounds. However, it is contingent on the thermal stability of this compound and its impurities. Any thermal degradation would lead to inaccurate purity assessment. Furthermore, non-volatile impurities would not be detected by GC.

Ultimately, the choice of method should be based on a thorough validation study that includes specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines.[5] For routine quality control of this compound, the HPLC method is likely to be more versatile and less prone to issues with analyte stability. This guide serves as a foundational resource for researchers and professionals in developing and validating analytical methods for this important synthetic intermediate.

References

A Comparative Guide to the Spectroscopic Characterization of Substituted Tetrahydropyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran-4-one scaffold is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification, structural elucidation, and quality control of novel derivatives in the realms of synthetic chemistry and drug discovery. This guide provides a comparative overview of the spectroscopic characterization of substituted tetrahydropyran-4-ones, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The introduction of substituents to the tetrahydropyran-4-one ring system induces notable shifts in their spectroscopic signatures. These variations, arising from the electronic and steric effects of the substituents, provide valuable insights into the molecular structure. The following tables summarize the key spectroscopic data for the parent tetrahydropyran-4-one and several of its substituted analogues.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ H-2, H-6 (ppm)δ H-3, H-5 (ppm)Other Signals (ppm)
Tetrahydro-4H-pyran-4-one~3.8 (t)~2.4 (t)-
2,2-Dimethyltetrahydropyran-4-one3.75-4.25 (m, 2H, H-6)1.8-2.5 (m, 4H, H-3, H-5)1.25 (s, 3H, CH₃), 1.50 (s, 3H, CH₃)
3-Chloro-tetrahydropyran-4-one (Predicted)~4.0 - 4.2 (m, 2H, H-2), ~3.8 - 4.0 (m, 2H, H-6)~4.5 - 4.7 (dd, 1H, H-3), ~2.5 - 2.8 (m, 2H, H-5)-
3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one--Specific data not available in summarized format

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ C-4 (C=O) (ppm)δ C-2, C-6 (ppm)δ C-3, C-5 (ppm)Other Signals (ppm)
Tetrahydro-4H-pyran-4-one~207~67~41-
3-Chloro-tetrahydropyran-4-one (Predicted)~200~70 (C-2), ~68 (C-6)~55 (C-3), ~45 (C-5)-
3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one---Specific data not available in summarized format

Table 3: Infrared (IR) Spectroscopic Data

Compoundν (C=O) (cm⁻¹)Other Key Bands (cm⁻¹)
Tetrahydro-4H-pyran-4-one~1720~1140 (C-O-C stretch)
2,2-Dimethyltetrahydropyran-4-one1730-
3-Chloro-tetrahydropyran-4-one (Predicted)~1730-1740Strong C-O-C stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
Tetrahydro-4H-pyran-4-one10071, 55, 43
3-Chloro-tetrahydropyran-4-one (Predicted)134 (M), 136 (M+2)Loss of Cl, CO, and alpha-cleavage fragments

Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For quantitative measurements, an internal standard such as tetramethylsilane (TMS) is added.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, often with proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is common for volatile compounds and provides characteristic fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with minimal fragmentation.

  • Mass Analysis and Detection: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. For compounds containing isotopes with characteristic natural abundances (e.g., Cl, Br), the isotopic pattern of the molecular ion provides valuable structural information.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel substituted tetrahydropyran-4-one.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR MS MS Data_Processing Data Processing (FT, Phasing, etc.) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Frequencies, m/z) Data_Processing->Spectral_Interpretation Structure_Determination Structure Determination Spectral_Interpretation->Structure_Determination

Caption: General workflow for the synthesis and spectroscopic characterization of substituted tetrahydropyran-4-ones.

Safety Operating Guide

Proper Disposal of 3-Bromodihydro-2H-pyran-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromodihydro-2H-pyran-4(3H)-one, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.

I. Immediate Safety Considerations

  • Irritation: May cause skin and serious eye irritation.

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.

  • Respiratory Irritation: May cause respiratory irritation.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

II. Segregation and Waste Collection

Proper segregation of chemical waste is the most critical step in the disposal process. Due to its bromine content, this compound must be treated as a halogenated organic waste .

Key Principles of Segregation:

  • Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for halogenated organic solvents.[1][2][3]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. The cost of disposing of halogenated waste is significantly higher, and mixing increases the volume of this more hazardous waste stream.

  • Incompatible Materials: Do not collect strong acids, bases, or oxidizers in the same container as halogenated organic waste.[4]

Waste Collection Procedure:

  • Container Selection: Obtain a suitable, leak-proof, and chemically compatible container for liquid waste. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Labeling: Clearly label the container with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[1] If other halogenated solvents are added to the same container, list all components and their approximate percentages.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.[1][3]

III. Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or neutralize this chemical themselves.

Step-by-Step Disposal Guide:

  • Waste Manifest: When the waste container is nearly full, complete a hazardous waste manifest or tag as required by your institution's Environmental Health and Safety (EHS) department.[1] This documentation should accurately reflect the contents of the container.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Scoop the absorbed material into a sealed container, label it as hazardous waste, and dispose of it through the EHS office.

IV. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information for similar compounds, which should be considered for safe handling and disposal.

PropertyValueCompoundSource
Molecular FormulaC5H7BrO23-Bromotetrahydro-4H-pyran-4-one[5]
Molecular Weight179.01 g/mol 3-Bromotetrahydro-4H-pyran-4-one[5]
pH6-9 (for disposal)General Halogenated Solvents[6]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled Halogenated Waste Container fume_hood->waste_container transfer_waste Carefully Transfer Waste to Container waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa full_container Container Full? store_saa->full_container full_container->store_saa No manifest Complete Hazardous Waste Manifest/Tag full_container->manifest Yes contact_ehs Contact EHS for Pickup manifest->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 3-Bromodihydro-2H-pyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromodihydro-2H-pyran-4(3H)-one

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 98021-79-5

  • Physical Form: Solid[1]

Hazard Summary: this compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard StatementGHS ClassificationDescription
H315Skin Irritation Category 2Causes skin irritation.[1]
H319Eye Irritation Category 2ACauses serious eye irritation.[1]
H335Specific Target Organ ToxicityMay cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[2][3][4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[3][5]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[3][4] Long pants and closed-toe shoes are mandatory.[3][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator may be necessary.[3]

3. Handling:

  • Avoid breathing dust or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools and ensure all equipment is properly grounded, especially if a flammable solvent is used.[6][7]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][6][8]

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container for hazardous waste.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[6][9]

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

  • Contaminated lab supplies (e.g., gloves, weighing paper) should also be disposed of as hazardous waste.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_run Perform Chemical Synthesis handle_transfer->reaction_run reaction_monitor Monitor Reaction Progress reaction_run->reaction_monitor cleanup_quench Quench Reaction (if necessary) reaction_monitor->cleanup_quench cleanup_waste Collect Waste in Labeled Container cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste via EH&S cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromodihydro-2H-pyran-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-Bromodihydro-2H-pyran-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.